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2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide Documentation Hub

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  • Product: 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide
  • CAS: 1094453-02-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide

A Strategic Intermediate for Medicinal Chemistry and Organic Synthesis[1][2] Executive Summary 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (CAS Registry Number implied via parent sulfonyl chloride: 120-33-2 derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Medicinal Chemistry and Organic Synthesis[1][2]

Executive Summary

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (CAS Registry Number implied via parent sulfonyl chloride: 120-33-2 derivatives) represents a critical pharmacophore scaffold in modern drug discovery.[1] Structurally, it fuses the privileged 1,4-benzodioxane moiety—known for its affinity to adrenergic, serotonergic, and dopaminergic receptors—with a reactive sulfonohydrazide group.

This guide serves as a definitive technical manual for the synthesis, characterization, and application of this compound. It is designed for medicinal chemists requiring a robust protocol to generate sulfonyl hydrazones, sulfonyl radicals, or heterocyclic derivatives targeting enzymes such as Lipoxygenase (LOX) and Acetylcholinesterase (AChE).

Chemical Architecture & Properties

The compound features an electron-rich 1,4-benzodioxane ring substituted at the 6-position. The sulfonohydrazide functionality (


) serves as a versatile "warhead" for further diversification.
PropertyDescription
IUPAC Name 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide
Molecular Formula

Key Moiety 1,4-Benzodioxane (Privileged Scaffold)
Functional Group Sulfonohydrazide (Nucleophilic, Radical Precursor)
Primary Utility Precursor for Sulfonyl Hydrazones (Schiff Bases), Heterocycle Synthesis
High-Fidelity Synthesis Protocol

Objective: Synthesize 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide from 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride.

Mechanistic Insight: The reaction proceeds via a nucleophilic substitution at the sulfur atom. Hydrazine, acting as a hard nucleophile, attacks the sulfonyl sulfur, displacing the chloride ion. The use of excess hydrazine or a scavenger base is critical to neutralize the generated HCl and prevent the formation of the symmetrical bis-sulfonyl hydrazide side product.

Reagents & Materials
  • Substrate: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98% grade) (2.5 – 3.0 eq)

  • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH) (Anhydrous preferred)

  • Base (Optional): Triethylamine (

    
    ) or Sodium Carbonate (
    
    
    
    ) if limiting hydrazine.
Step-by-Step Methodology
  • Preparation: Dissolve 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (10 mmol) in THF (30 mL). Cool the solution to 0°C in an ice bath to mitigate exothermicity.

  • Nucleophilic Attack: Add Hydrazine hydrate (30 mmol) dropwise over 15 minutes. Note: Slow addition prevents localized heating and dimerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 1:1). The starting sulfonyl chloride (

    
    ) should disappear, replaced by the more polar hydrazide (
    
    
    
    ).
  • Work-up:

    • Evaporate the THF under reduced pressure.

    • Resuspend the residue in ice-cold water (50 mL).

    • The solid product typically precipitates. Filter the solid.[2]

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>98%) is required for biological assays.

Validation Parameters (Self-Validating System)
  • IR Spectrum: Look for dual peaks around 3200–3350 cm⁻¹ (NH/NH₂ stretching) and strong bands at 1150/1350 cm⁻¹ (

    
     symmetric/asymmetric stretch).
    
  • 1H NMR (DMSO-d6):

    • 
       4.2–4.3 ppm (4H, m, ethylene bridge of benzodioxane).
      
    • 
       8.5–9.5 ppm (1H, s, 
      
      
      
      -NH).
    • 
       3.5–4.5 ppm (2H, broad s, 
      
      
      
      , exchangeable with
      
      
      ).
Synthetic Workflow Visualization

The following diagram illustrates the synthesis and downstream applications, highlighting the logic flow from precursor to bioactive target.

SynthesisWorkflow Start 2,3-Dihydro-1,4- benzodioxine-6-sulfonyl chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (Excess, 0°C -> RT) Reagent->Intermediate Product 2,3-Dihydro-1,4- benzodioxine-6-sulfonohydrazide Intermediate->Product - HCl Elimination App1 Schiff Base Formation (Reaction with Aldehydes) Product->App1 Condensation App2 Heterocycle Synthesis (Thiadiazoles/Sultams) Product->App2 Cyclization

Figure 1: Synthetic pathway for the generation of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide and its primary chemical diversifications.

Functional Applications in Drug Development[5]
A. Synthesis of Sulfonyl Hydrazones (Schiff Bases)

The primary application of this sulfonohydrazide is the condensation with aryl aldehydes to form sulfonyl hydrazones. These derivatives are extensively documented for their biological activity against Lipoxygenase (LOX) and Acetylcholinesterase (AChE) , crucial targets in inflammation and Alzheimer's disease research.

  • Protocol: Reflux the sulfonohydrazide with an equimolar amount of an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in Ethanol with a catalytic amount of Acetic Acid.

  • Outcome: High-yield formation of stable crystalline solids.

B. Biological Mechanism of Action (LOX Inhibition)

Derivatives of 1,4-benzodioxane sulfonamides have shown significant potency against LOX enzymes.[3] The mechanism involves the chelation of the active site iron or hydrophobic interaction within the binding pocket.

LOXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Leuk Leukotrienes (LTA4) AA->Leuk Oxidation by LOX LOX 5-Lipoxygenase (5-LOX) [Target Enzyme] LOX->Leuk Drug Benzodioxane Sulfonohydrazide Derivative Drug->LOX Inhibition (Chelation/Binding) Inflam Inflammatory Response (Chemotaxis/Edema) Leuk->Inflam Signaling

Figure 2: Mechanism of Action. The sulfonohydrazide derivative inhibits the 5-LOX enzyme, blocking the conversion of Arachidonic Acid to pro-inflammatory Leukotrienes.

Quantitative Data Summary: Biological Potential

The following table summarizes the inhibitory potential of related 1,4-benzodioxane sulfonamide derivatives, providing a benchmark for the sulfonohydrazide's expected activity profile.

Target EnzymeActivity TypeReference Benchmark (

)
Clinical Relevance
Lipoxygenase (LOX) Inhibition5 – 50

Anti-inflammatory, Asthma
Acetylcholinesterase (AChE) Inhibition10 – 100

Alzheimer's Disease
Butyrylcholinesterase (BChE) InhibitionModerate ActivityNeurodegeneration
Bacterial Strains AntimicrobialZone of Inhibition: 15-25 mmBroad-spectrum antibiotic potential

Data synthesized from structure-activity relationship (SAR) studies of N-substituted 1,4-benzodioxane sulfonamides.

References
  • Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Irshad, M. et al. Pakistan Journal of Analytical & Environmental Chemistry, 2018.[4]

  • Synthesis and Reactions of Sulphone Hydrazides. Khalifa, M. E. International Journal of Chemical, Materials and Biomolecular Sciences, 2013.[5]

  • Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Itazaki, H. et al. Chemical & Pharmaceutical Bulletin, 1988.[6]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Rehman, A. et al. ResearchGate, 2026.

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1, 4-Benzodioxane Nucleus. Aberystwyth University Repository, 2019.

Sources

Exploratory

Technical Monograph: 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide

[1][2] Executive Summary 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (CAS 1094453-02-7 ) is a specialized organosulfur building block characterized by a bicyclic 1,4-benzodioxane core fused to a reactive sulfonohydra...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (CAS 1094453-02-7 ) is a specialized organosulfur building block characterized by a bicyclic 1,4-benzodioxane core fused to a reactive sulfonohydrazide moiety.[1][2][3][4] This compound serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of bioactive sulfonamides, sulfonyl hydrazones, and heterocycles. Its benzodioxane scaffold is a privileged structure found in numerous adrenergic antagonists and antidepressants, while the sulfonohydrazide group provides a versatile handle for cross-coupling reactions and radical chemistry.

This guide details the physicochemical properties, synthesis pathways, and reaction landscapes of this compound, designed for researchers in organic synthesis and drug discovery.

Chemical Identity & Physicochemical Properties[3][5][6][7][8][9][10][11]

The compound combines an electron-rich aromatic ether system with a polar, nucleophilic hydrazine derivative.

PropertyData
CAS Number 1094453-02-7
IUPAC Name 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide
Synonyms 1,4-Benzodioxan-6-sulfonhydrazide; 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonic acid hydrazide
Molecular Formula C₈H₁₀N₂O₄S
Molecular Weight 230.24 g/mol
SMILES C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NN
InChI Key RCOZJNBLQHDSPI-UHFFFAOYSA-N
Physical State Solid (White to off-white powder)
Predicted pKa ~11.1 (sulfonamide NH), ~-6.85 (basic N) [1]
Solubility Soluble in DMSO, DMF; sparingly soluble in water; insoluble in non-polar solvents.[1][2][5][6][7][8][9]

Synthesis & Manufacturing Protocol

The synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide typically proceeds via the nucleophilic substitution of its corresponding sulfonyl chloride precursor with hydrazine.

Retrosynthetic Analysis

The 1,4-benzodioxane ring is highly activated toward electrophilic aromatic substitution due to the two oxygen atoms. This allows for regioselective chlorosulfonation at the 6-position.

Detailed Synthesis Workflow

Step 1: Chlorosulfonation (Precursor Synthesis)

  • Reagents: 1,4-Benzodioxane (CAS 493-09-4), Chlorosulfonic acid (

    
    ).
    
  • Conditions:

    
     to Room Temperature, 2-4 hours.
    
  • Mechanism: Electrophilic aromatic substitution. The directing effect of the ethylenedioxy group favors the 6-position.

  • Product: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (CAS 63758-12-3).

Step 2: Hydrazinolysis (Target Synthesis)

  • Reagents: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, Hydrazine hydrate (

    
    ), THF or Ethanol.
    
  • Protocol:

    • Dissolve the sulfonyl chloride (1.0 eq) in THF at

      
      .
      
    • Add hydrazine hydrate (2.5 - 3.0 eq) dropwise to scavenge HCl and drive the equilibrium.

    • Stir at

      
       for 30 mins, then warm to RT for 1-2 hours.
      
    • Workup: Concentrate solvent, precipitate with cold water/ether, and filter.

    • Purification: Recrystallization from Ethanol/Water.

Process Flow Diagram

SynthesisPath Benzodioxane 1,4-Benzodioxane (CAS 493-09-4) SulfonylChloride Sulfonyl Chloride Intermediate (CAS 63758-12-3) Benzodioxane->SulfonylChloride ClSO3H, 0°C SEAr Mechanism Chlorosulfonic Chlorosulfonic Acid (Electrophile) Chlorosulfonic->SulfonylChloride Target Target: Sulfonohydrazide (CAS 1094453-02-7) SulfonylChloride->Target THF, 0°C -> RT Nucleophilic Substitution Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Target

Figure 1: Synthetic pathway from commercially available 1,4-benzodioxane to the target sulfonohydrazide.

Reactivity & Applications in Drug Development

The utility of CAS 1094453-02-7 lies in the duality of its structure: the benzodioxane core acts as a pharmacophore, while the sulfonohydrazide acts as a reactive chemical handle.

Reaction Landscape

Sulfonohydrazides are versatile reagents. The nitrogen atoms can participate in condensation reactions, while the sulfonyl group can be eliminated to generate reactive radical or carbene species.

  • Sulfonylhydrazone Formation:

    • Reaction with aldehydes/ketones yields stable sulfonylhydrazones.

    • Application: Characterization of carbonyls or precursors for Shapiro reactions.

  • Desulfitative Cross-Coupling (C-C Bond Formation):

    • Under Pd or Cu catalysis, the sulfonohydrazide releases

      
       and 
      
      
      
      to form a bond between the aryl ring and a coupling partner (e.g., boronic acids).
    • Mechanism:[1] Formation of an arylsulfonyl radical or metal-aryl intermediate.

  • Heterocycle Synthesis:

    • Used in the synthesis of indoles or sultams via intramolecular cyclization.

Pharmacological Relevance

The 1,4-benzodioxane moiety is a "privileged scaffold" in medicinal chemistry.

  • Adrenergic Receptors: Analogs often show affinity for

    
     and 
    
    
    
    adrenergic receptors (e.g., Piperoxan).
  • Serotonergic Activity: Used in 5-HT

    
     agonists.
    
  • Incorporation Strategy: Researchers use CAS 1094453-02-7 to introduce this scaffold into libraries via "Click-like" sulfonyl chemistry.

Reaction Logic Diagram

Reactivity Target 2,3-Dihydro-1,4-benzodioxine- 6-sulfonohydrazide Aldehyde Reaction w/ R-CHO Target->Aldehyde Coupling Pd/Cu Catalysis (Boronic Acids) Target->Coupling BaseHeat Base + Heat (Decomposition) Target->BaseHeat Hydrazone Sulfonylhydrazones (Stable Intermediates) Aldehyde->Hydrazone -H2O Biaryl Biaryl Scaffolds (Desulfitative Coupling) Coupling->Biaryl -N2, -SO2 Diazo Diazo Compounds / Carbenes (Bamford-Stevens) BaseHeat->Diazo via Sulfinate

Figure 2: Divergent reactivity profile of the sulfonohydrazide moiety.

Analytical Characterization

To validate the identity of CAS 1094453-02-7, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.4-9.6 (s, 1H, -SO₂NH -).
      
    • 
       7.2-7.4 (m, 2H, Ar-H, ortho to SO₂).
      
    • 
       6.9-7.0 (d, 1H, Ar-H, meta to SO₂).
      
    • 
       4.2-4.3 (m, 4H, -O-CH ₂-CH ₂-O-). Distinctive multiplet for the ethylenedioxy bridge.
      
    • 
       3.5-4.0 (br s, 2H, -NH-NH ₂).
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      [9]
      
    • Negative Mode:

      
      
      

Safety & Handling (SDS Summary)

While specific toxicological data for this catalog number is limited, it shares hazard profiles with analogous arylsulfonohydrazides.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

    • Serious Eye Damage: Category 1 or 2A (Causes serious eye irritation/damage).

  • Handling Precautions:

    • Avoid contact with strong oxidizing agents.

    • Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the hydrazine moiety.

    • Thermal Hazard: Sulfonohydrazides can decompose exothermically releasing

      
       gas upon heating; do not distill or heat in a closed system without venting.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43146939, 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide. Retrieved from [Link]

  • Accela ChemBio. Product Catalog: 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Synthesis of Novel 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide Analogs

Abstract The 2,3-dihydro-1,4-benzodioxine moiety is a privileged heterocyclic scaffold renowned for its presence in a multitude of pharmacologically active compounds.[1] Its structural rigidity and defined three-dimensio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged heterocyclic scaffold renowned for its presence in a multitude of pharmacologically active compounds.[1] Its structural rigidity and defined three-dimensional orientation of substituents make it an exemplary template for drug design. When functionalized with a sulfonohydrazide group, the resulting analogs present a versatile platform for developing novel therapeutic agents, particularly enzyme inhibitors.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide and its derivatives, intended for researchers and professionals in medicinal chemistry and drug development. We will delve into the strategic rationale behind the synthetic pathway, from the construction of the core benzodioxine ring to its targeted functionalization and subsequent elaboration into diverse analogs.

Strategic Overview: A Three-Act Synthesis

The synthesis of the target analogs is most logically approached as a three-stage linear sequence. This strategy ensures high yields and purity at each step, beginning with the construction of the foundational heterocyclic system, followed by the introduction of the key sulfonyl group, and culminating in the formation of the reactive sulfonohydrazide warhead.

Synthesis_Workflow A Act I: Core Synthesis (Catechol Derivative) B 2,3-Dihydro-1,4-benzodioxine A->B Williamson Ether Synthesis C Act II: Sulfonylation (Chlorosulfonic Acid) B->C Electrophilic Aromatic Substitution D 2,3-Dihydro-1,4-benzodioxine- 6-sulfonyl Chloride C->D E Act III: Hydrazinolysis (Hydrazine Hydrate) D->E Nucleophilic Acyl Substitution F Target Core: 2,3-Dihydro-1,4-benzodioxine- 6-sulfonohydrazide E->F G Analog Diversification (Aldehydes/Ketones) F->G H Novel Sulfonohydrazone Analogs G->H

Caption: Overall synthetic workflow for 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide analogs.

Act I: Construction of the 2,3-Dihydro-1,4-benzodioxine Core

Causality and Rationale: The most reliable and widely adopted method for constructing the 1,4-benzodioxine ring is the Williamson ether synthesis.[1] This SN2 reaction involves the dialkylation of a catechol (1,2-dihydroxybenzene) derivative with a 1,2-dihaloethane. The choice of catechol as the starting material is strategic; it is commercially available and can be substituted to introduce preliminary diversity into the final analogs. 1,2-dibromoethane is preferred over its chloro- or iodo-counterparts due to its optimal balance of reactivity and stability. A weak base, such as potassium carbonate, is employed to deprotonate the phenolic hydroxyl groups, forming a nucleophilic phenoxide that readily attacks the electrophilic carbons of the 1,2-dihaloethane.

Protocol 2.1: Synthesis of 2,3-Dihydro-1,4-benzodioxine
  • Setup: To a solution of catechol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.5 eq).

  • Reagent Addition: Add 1,2-dibromoethane (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by vacuum distillation or recrystallization to yield pure 2,3-dihydro-1,4-benzodioxine.

Act II: Electrophilic Sulfonylation of the Benzodioxine Ring

Causality and Rationale: With the core heterocyclic system in hand, the next crucial step is the introduction of a sulfonyl chloride group onto the aromatic ring. This is achieved via an electrophilic aromatic substitution reaction. The two ether-like oxygen atoms of the benzodioxine ring are activating, ortho-, para- directing groups.[1] Due to steric hindrance at the positions adjacent to the fused ring (positions 5 and 8), the electrophile (in this case, the sulfonium species derived from chlorosulfonic acid) preferentially attacks the C6 and C7 positions. The C6 position is electronically favored, leading to the desired 6-sulfonyl chloride as the major product. Chlorosulfonic acid is a potent and cost-effective sulfonating agent for this transformation. The reaction is typically performed neat or in a non-reactive solvent at low temperatures to control its high reactivity.

Protocol 3.1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride[3]
  • Setup: In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath.

  • Reagent Addition: Add 2,3-dihydro-1,4-benzodioxine (1.0 eq) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then at room temperature for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The resulting 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is often of sufficient purity for the next step.

Act III: Formation of the Sulfonohydrazide

Causality and Rationale: The final step in synthesizing the core target molecule is the conversion of the highly reactive sulfonyl chloride to the sulfonohydrazide. This is a classic nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[4] Hydrazine hydrate is the standard reagent, providing a source of hydrazine in a manageable form. The reaction is typically run in a protic solvent like ethanol or methanol at room temperature. The use of a slight excess of hydrazine ensures the complete conversion of the sulfonyl chloride.

Caption: Simplified mechanism for the formation of a sulfonohydrazide from a sulfonyl chloride.

Protocol 4.1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide[4][5]
  • Setup: Dissolve 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 eq) in ethanol or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution in an ice bath and add hydrazine hydrate (1.2-1.5 eq) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The product often precipitates out of the solution.

  • Work-up: If a precipitate has formed, filter the solid and wash with cold ethanol. If no solid forms, pour the reaction mixture into cold water to induce precipitation.

  • Purification: Filter the resulting solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) yields the pure sulfonohydrazide.

Data & Characterization

The successful synthesis of the target compounds and their intermediates should be confirmed using standard analytical techniques such as NMR, IR, and Mass Spectrometry. Below is a table of representative data.

CompoundStepTypical Yield (%)M.P. (°C)Key ¹H NMR Signals (DMSO-d₆, δ ppm)
2,3-Dihydro-1,4-benzodioxineAct I75-8533-35~6.8 (m, 4H, Ar-H), ~4.2 (s, 4H, -OCH₂CH₂O-)
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chlorideAct II80-9066-71[5]~7.4-7.2 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.3 (s, 4H, -OCH₂CH₂O-)
2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazideAct III85-95130-135~8.2 (s, 1H, -SO₂NH-), ~7.3-7.1 (m, 3H, Ar-H), ~4.3 (s, 4H, -OCH₂CH₂O-), ~4.1 (s, 2H, -NH₂)
Analog Example: Acetone SulfonohydrazoneAnalog>90155-160~10.1 (s, 1H, =N-NH-), ~7.5-7.3 (m, 3H, Ar-H), ~4.4 (s, 4H, -OCH₂CH₂O-), ~1.9 (s, 6H, 2x -CH₃)

Synthesis of Novel Analogs: The Sulfonohydrazone Gateway

The true utility of the 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide lies in its potential for diversification. The terminal hydrazide nitrogen is nucleophilic and readily condenses with a wide array of aldehydes and ketones to form stable sulfonohydrazone analogs. This reaction provides a simple yet powerful method for exploring the structure-activity relationship (SAR) by introducing diverse substituents.

Protocol 6.1: General Procedure for Sulfonohydrazone Analog Synthesis
  • Setup: Dissolve 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating for 2-12 hours. The formation of the product is often indicated by precipitation.

  • Purification: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with the cold reaction solvent and dry under vacuum. The resulting sulfonohydrazone analogs are typically of high purity.

This straightforward protocol allows for the rapid generation of a library of analogs for biological screening, making it an invaluable tool in the drug discovery pipeline.

References

  • Sinou, D. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. Current Organic Chemistry, 9(4), 377-387. Available at: [Link]

  • Chen, R., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(16), 5035. Available at: [Link]

  • Tale, R. H., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. RSC Advances, 8(39), 21871-21884. Available at: [Link]

  • Chen, R., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. Available at: [Link]

  • Khalifa, M. E. (2013). Synthesis and Reactions of Sulphone Hydrazides. International Journal of Chemical, Materials and Biomolecular Sciences, 7(6), 434-443. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of α-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-([1H]-indol-3-yl)-1,2,3,6-tetrahydro-1-pyridine-ethanol. Available at: [Link]

  • ChemInform. (1989). Synthesis of 2,3‐Dihydro‐1,4‐benzodioxin Derivatives. Part 1. 2‐Substituted 5(and 6)‐Sulfamoyl‐2,3‐dihydro‐1,4‐benzodioxins. Available at: [Link]

  • Khan, M., et al. (2016). Synthesis, biological screening and molecular docking studies of some ethylated sulfonamides having 1,4-Benzodioxane moiety. Bioorganic & Medicinal Chemistry, 24(22), 5891-5901. Available at: [Link]

  • ResearchGate. (2020). One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. Available at: [Link]

  • Chen, R., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides[v1]. Preprints.org. Available at: [Link]

  • Irshad, M., et al. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Pakistan Journal of Analytical & Environmental Chemistry, 19(2), 181-194. Available at: [Link]

  • ResearchGate. (2016). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Available at: [Link]

  • Aziz-ur-Rehman, et al. (2017). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Journal of the Brazilian Chemical Society, 28(8), 1436-1447. Available at: [Link]

  • Itazaki, H., et al. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387-403. Available at: [Link]

  • Endotherm. (n.d.). 2,3-dihydro-1,4-benzodioxin-6-yl(imino)methyl-lambda6-sulfanone. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide. Available at: [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,3-dihydro-1,4-benzodioxine-6-sulfonamide Properties. Available at: [Link]

  • ResearchGate. (2014). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. Available at: [Link]

  • Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Methods for using 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide in enzyme inhibition assays.

Application Note: Profiling 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide in Metalloenzyme Inhibition Assays Introduction & Mechanistic Rationale 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide represents a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide in Metalloenzyme Inhibition Assays

Introduction & Mechanistic Rationale

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Its structure combines a lipophilic 1,4-benzodioxane ring (often associated with adrenergic and serotonergic receptor affinity) with a polar sulfonohydrazide (


) tail.

In the context of enzyme inhibition, this compound is primarily utilized as a zinc-binding fragment (ZBF) targeting metalloenzymes, specifically the Carbonic Anhydrase (CA) family.

Mechanistic Hypotheses for Assay Design:

  • Zinc Coordination (Reversible): Similar to the classic sulfonamide pharmacophore (

    
    ), the terminal hydrazine nitrogen can coordinate with the catalytic 
    
    
    
    ion in the enzyme active site, displacing the zinc-bound water molecule required for catalysis.
  • Covalent Trapping (Irreversible): Sulfonohydrazides are susceptible to oxidative activation. In the presence of specific oxidants or within oxidative active sites, they can generate sulfonyl radicals or diazenes, potentially leading to covalent modification of the enzyme.

This guide details the protocols for solubilization, Carbonic Anhydrase II (hCA II) inhibition screening, and kinetic characterization.

Visualizing the Mechanism

The following diagram illustrates the competitive binding mechanism of the sulfonohydrazide moiety within the Carbonic Anhydrase active site.

CA_Inhibition_Mechanism Enzyme Carbonic Anhydrase II (Active Site) Zinc Zn2+ Ion (Catalytic Center) Zinc->Enzyme Coordinated Complex Enzyme-Inhibitor Complex Zinc->Complex Stabilization Substrate CO2 / p-NPA (Substrate) Substrate->Zinc Native Binding Inhibitor Benzodioxine-6- sulfonohydrazide Inhibitor->Enzyme Hydrophobic Interaction (Benzodioxane Ring) Inhibitor->Zinc Competitive Coordination

Figure 1: Proposed competitive binding mechanism where the sulfonohydrazide nitrogen coordinates the catalytic Zinc ion, preventing substrate entry.[1]

Protocol 1: Stock Solution Preparation & Stability[2]

Sulfonohydrazides are chemically reactive.[2] Improper solubilization can lead to oxidation or hydrolysis, yielding false negatives.

Reagents:

  • Compound: 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (Solid)[2]

  • Solvent: DMSO (Anhydrous,

    
    99.9%)
    

Step-by-Step Procedure:

  • Weighing: Weigh 2.30 mg of the compound (

    
    ) into a sterile amber glass vial. Note: Amber glass prevents light-induced photo-oxidation.
    
  • Solubilization: Add 1.0 mL of anhydrous DMSO to generate a 10 mM Stock Solution . Vortex for 30 seconds until fully dissolved.

  • Quality Check: Inspect for turbidity. If precipitate remains, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot into 50

    
    L volumes. Store at -20°C. Discard freeze-thaw aliquots after 2 uses. 
    

Solubility & Stability Data:

SolventSolubility (max)Stability (25°C)Notes
DMSO >50 mMHigh (2 weeks)Recommended for stock.
Ethanol ~10 mMModerateProne to evaporation.
PBS (pH 7.4) <0.5 mMLow (<4 hours)Prepare immediately before assay.

Protocol 2: Carbonic Anhydrase II Inhibition Assay (Colorimetric)

This protocol uses the esterase activity of Carbonic Anhydrase to hydrolyze 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol (yellow), measurable at 400-405 nm.

Materials:

  • Enzyme: Bovine or Human Carbonic Anhydrase II (hCA II), 1 mg/mL stock.

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 10 mM in Ethanol.

  • Buffer: 50 mM Tris-SO

    
    , pH 7.6, containing 0.1 mM ZnCl
    
    
    
    .
  • Plate: 96-well clear flat-bottom microplate.

Experimental Workflow:

Assay_Workflow Step1 PREPARATION Dilute Inhibitor in Buffer (0.1 nM - 10 µM) Step2 ENZYME ADDITION Add 20 µL hCA II (50 units/mL) to Inhibitor wells Step1->Step2 Step3 INCUBATION 15 mins @ 25°C (Equilibrium Binding) Step2->Step3 Step4 SUBSTRATE START Add 20 µL 4-NPA (3 mM) Step3->Step4 Step5 MEASUREMENT Kinetic Read: Abs 405 nm Every 30s for 10 mins Step4->Step5

Figure 2: Step-by-step workflow for the colorimetric hCA II inhibition assay.

Detailed Procedure:

  • Inhibitor Dilution: Prepare serial dilutions of the 10 mM DMSO stock in Assay Buffer to achieve final concentrations ranging from 10

    
    M to 0.1 nM. Keep DMSO constant at 1% v/v.
    
  • Plating: Add 100

    
    L of diluted inhibitor to respective wells. Include Solvent Control  (Buffer + 1% DMSO) and Positive Control  (Acetazolamide, 10 
    
    
    
    M).
  • Enzyme Addition: Add 20

    
    L of hCA II enzyme solution (diluted to ~50 units/mL in buffer) to all wells except "Blank".
    
  • Pre-Incubation: Incubate for 15 minutes at 25°C. Critical: This allows the sulfonohydrazide to coordinate with the active site Zinc.

  • Substrate Initiation: Add 20

    
    L of 3 mM 4-NPA substrate solution to all wells. Final reaction volume = 140 
    
    
    
    L.
  • Detection: Immediately place in a microplate reader. Measure Absorbance at 405 nm in kinetic mode (intervals of 30s) for 10-15 minutes.

Data Analysis & Kinetic Profiling

To determine if the benzodioxine-sulfonohydrazide acts as a competitive inhibitor (binding the active site) or non-competitive inhibitor (allosteric), perform a Lineweaver-Burk analysis.

Calculation:

  • Calculate initial velocity (

    
    ) from the linear portion of the Absorbance vs. Time curve for each concentration.
    
  • Calculate % Inhibition:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. log[Inhibitor] using non-linear regression (Sigmoidal Dose-Response).

Interpretation of Results:

ParameterObservationConclusion
IC50 < 100 nMPotent Inhibitor (Likely strong Zn-binding).
IC50 100 nM - 10

M
Moderate Inhibitor (Typical for fragment hits).
Hill Slope ~ 1.01:1 Binding Stoichiometry.
Hill Slope > 1.5Possible aggregation or covalent modification.

Troubleshooting Note: If the compound shows time-dependent inhibition (IC50 decreases significantly with longer pre-incubation > 1 hour), the sulfonohydrazide may be oxidizing to a reactive species, forming a covalent bond with the enzyme. This is a common feature of hydrazide derivatives [1, 3].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nocentini, A., et al. (2018). Sulfonamides and their isosteres as carbonic anhydrase inhibitors.[1][3][4] Expert Opinion on Therapeutic Patents, 28(10), 729-740.

  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties. Bioorganic & Medicinal Chemistry, 13(3), 641-645.

  • Verpoorte, J. A., et al. (1967). Esterase activity of carbonic anhydrase. Journal of Biological Chemistry, 242(18), 4221-4229.

Sources

Application

Application and Protocol for the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust protocol for the synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide, a versatile chemical inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide, a versatile chemical intermediate. The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a step-by-step methodology for the preparation of the key precursor, 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, its subsequent conversion to the title sulfonohydrazide, and a general method for the synthesis of further derivatives, such as sulfonylhydrazones. The protocols are designed to be reproducible and scalable, with an emphasis on safety, particularly in the handling of hazardous reagents like hydrazine.

Introduction: The Significance of the 1,4-Benzodioxane Moiety

The 1,4-benzodioxane nucleus is a core structural component in numerous pharmacologically active compounds. Its unique conformational properties and ability to engage with biological targets have led to its incorporation into a variety of drug candidates. Derivatives of this scaffold have demonstrated potential as inhibitors of enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), making them attractive for the development of therapeutics for neurodegenerative diseases and inflammatory conditions.[1] Furthermore, certain sulfonamide derivatives of 1,4-benzodioxane have shown promising antimicrobial and antifungal activities.

The synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide provides a versatile platform for the generation of compound libraries for drug discovery. The terminal hydrazide group is a reactive handle that can be readily converted into a wide array of functional groups, most notably through condensation with aldehydes and ketones to form sulfonylhydrazones. This guide provides the necessary protocols to empower researchers to explore the chemical space around this valuable scaffold.

Overall Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 1,4-benzodioxane. The first step is the chlorosulfonation of the aromatic ring to yield the key intermediate, 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. This is followed by nucleophilic substitution with hydrazine hydrate to produce the desired 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide. This product can then be used in subsequent reactions to generate a library of derivatives.

SynthesisWorkflow cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Formation of Sulfonohydrazide cluster_2 Step 3: Derivative Synthesis A 1,4-Benzodioxane B 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride A->B Chlorosulfonic Acid C 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide B->C Hydrazine Hydrate E Sulfonylhydrazone Derivatives C->E D Aldehydes/Ketones D->E

Caption: Overall synthetic scheme for the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide and its derivatives.

Experimental Protocols

Safety Precautions

Hydrazine is acutely toxic, corrosive, and a suspected carcinogen. All manipulations involving hydrazine and its solutions must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[2][3][4][5]

Sulfonyl chlorides are corrosive and react violently with water. Handle with care and avoid inhalation of dust or vapors.

Materials and Reagents
ReagentCAS NumberSupplierNotes
1,4-Benzodioxane493-09-4Sigma-Aldrichor other commercial supplier
Chlorosulfonic acid7790-94-5Sigma-AldrichHandle with extreme care
Hydrazine hydrate (64-85% solution)7803-57-8Sigma-AldrichHighly Toxic and Corrosive
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-9Sigma-Aldrich
Methanol, absolute67-56-1Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)144-55-8Sigma-AldrichSaturated aqueous solution
Hydrochloric Acid (HCl)7647-01-0Sigma-Aldrich1M aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-Aldrich
Substituted Aldehydes or KetonesVariousVariousFor derivative synthesis
Glacial Acetic Acid64-19-7Sigma-AldrichFor derivative synthesis
Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride

This procedure is based on standard chlorosulfonation reactions of aromatic compounds.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HCl gas), place 1,4-benzodioxane (1 equivalent).

  • Cooling: Cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous HCl gas evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-3 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with constant stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the solid product under vacuum to yield 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which can be used in the next step without further purification or recrystallized from a suitable solvent like a hexane/ethyl acetate mixture if necessary.

Protocol 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide

This protocol is adapted from established methods for the synthesis of sulfonyl hydrazides.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve hydrazine hydrate (2.5-3 equivalents) in absolute methanol or anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the hydrazine solution to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: Add 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1 equivalent) portion-wise over 15-20 minutes with vigorous stirring. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into cold water. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with copious amounts of cold water, and then dry. The crude product can be recrystallized from methanol or an ethanol/water mixture to afford pure 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide as a white solid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazideC₈H₁₀N₂O₄S230.24White Solid

Physicochemical data obtained from PubChem.[8]

Protocol 3: General Procedure for the Synthesis of Sulfonylhydrazone Derivatives

This general procedure describes the condensation reaction between the synthesized sulfonohydrazide and an aldehyde or ketone.[6][9][10]

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide (1 equivalent) in a minimal amount of a suitable solvent such as methanol or ethanol.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.

  • Catalysis (Optional but Recommended): Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The sulfonylhydrazone product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry. The product can be further purified by recrystallization if necessary.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, S=O, C=O).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide and its derivatives. The described methods are based on established chemical principles and offer a foundation for the exploration of this important class of compounds in medicinal chemistry and drug discovery. Adherence to the outlined safety procedures is paramount for the successful and safe execution of these syntheses.

References

  • Risk Management and Safety, University of Notre Dame. Hydrazine - Risk Management and Safety. Available from: [Link]

  • UC Santa Barbara Environmental Health & Safety. Hydrazine Standard Operating Procedure. Available from: [Link]

  • Irshad, M., et al. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Pakistan Journal of Analytical & Environmental Chemistry, 19(2), 181-194.
  • International Chemical Safety Cards (ICSCs). ICSC 0281 - HYDRAZINE. Available from: [Link]

  • Yaka, Y., et al. (2017). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 7, 345-356.
  • Itazaki, H., et al. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387-403.
  • Iannuzzi, M., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1908.
  • PrepChem. Synthesis of 1,4-benzodioxane-6-carbonyl chloride. Available from: [Link]

  • ResearchGate. Synthesis of sulfonylhydrazones from sulfonylhydrazide and aldehyde. Available from: [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. 2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL CHLORIDE. Available from: [Link]

  • ResearchGate. General synthesis method of the sulfonyl hydrazones and related Pd (II) complexes. Available from: [Link]

  • Elemike, E.E., et al. (2021). International Journal of Physical Sciences - design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of Physical Sciences, 16(4), 164-180.
  • Google Patents. US2830086A - Process of preparing organic sulfonyl hydrazides.
  • Organic Syntheses. Diphenyldiazomethane. Available from: [Link]

  • Organic Chemistry Portal. Hydrazone synthesis. Available from: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10, 39395-39407.
  • PubChem. 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide. Available from: [Link]

  • ResearchGate. One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. Available from: [Link]

  • U.S. Environmental Protection Agency. 2,3-dihydro-1,4-benzodioxine-6-sulfonamide Properties. Available from: [Link]

  • Khalifa, M. E. (2013). Synthesis and Reactions of Sulphone Hydrazides. International Journal of Chemical, Materials and Biomolecular Sciences, 7(6), 434-443.
  • Siddiqui, S. Z., et al. (2012). N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3379.
  • Riaz, S., et al. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides.

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Sulfonohydrazide Compounds

Introduction: The Re-emerging Potential of Sulfonohydrazides in Drug Discovery The sulfonohydrazide moiety is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry. Structurally char...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Re-emerging Potential of Sulfonohydrazides in Drug Discovery

The sulfonohydrazide moiety is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry. Structurally characterized by a sulfonyl group directly linked to a hydrazine moiety (-SO₂NHNH₂), these compounds serve as key intermediates in the synthesis of a wide array of heterocyclic compounds and have demonstrated a broad spectrum of biological activities. Their therapeutic potential is rooted in their ability to act as bioisosteres for other functional groups and to engage in specific, high-affinity interactions with biological targets. Notably, the inherent reactivity of the hydrazide component can be harnessed for the rational design of covalent inhibitors, which offer advantages such as prolonged target engagement and enhanced potency.[1][2]

This guide provides a comprehensive overview of high-throughput screening (HTS) strategies tailored for the discovery and characterization of bioactive sulfonohydrazide compounds. We will delve into both target-based and phenotypic screening paradigms, offering detailed protocols and explaining the scientific rationale behind key experimental decisions to ensure robust and reproducible results.

The HTS Funnel: A Strategic Approach to Hit Identification

A successful screening campaign follows a multi-stage "funnel" approach, designed to efficiently identify genuine hits from a large compound library while systematically eliminating false positives.[3][4] This strategy is particularly crucial for potentially reactive scaffolds like sulfonohydrazides, where assay interference can be a significant challenge.[5]

HTS_Funnel cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Lead Optimization PrimaryScreen Primary HTS (Single Concentration) DoseResponse Dose-Response Curve (Potency - EC₅₀/IC₅₀) PrimaryScreen->DoseResponse Identifies 'Hits' OrthogonalAssay Orthogonal Confirmatory Assay DoseResponse->OrthogonalAssay Confirms Potency CovalentAssays Covalent Mechanism Assays (Time-dependence, Jump Dilution) OrthogonalAssay->CovalentAssays Validates On-Target Activity Deconvolution Target Deconvolution (For Phenotypic Hits) OrthogonalAssay->Deconvolution SAR Structure-Activity Relationship (SAR) CovalentAssays->SAR Deconvolution->SAR Identifies Molecular Target

Caption: The High-Throughput Screening (HTS) Funnel for Sulfonohydrazide Discovery.

Part 1: Target-Based Screening for Sulfonohydrazide Enzyme Inhibitors

Target-based screening is a reductionist approach where compounds are tested against a purified, isolated biological target, such as an enzyme.[6] This method is highly effective when a specific target is known to be disease-relevant. Sulfonamide-containing compounds are classic inhibitors of carbonic anhydrases (CAs), making this enzyme class an excellent model system for developing and validating assays for sulfonohydrazides.[7][8][9][10][11]

The Challenge of Covalent Inhibition

A key consideration for sulfonohydrazides is their potential to act as covalent inhibitors. Unlike reversible inhibitors, covalent inhibitors form a stable chemical bond with the target protein.[2] This necessitates specialized assays to differentiate their mechanism from non-covalent binders and to avoid misinterpretation of screening data.[12][13]

Biochemical Assay Protocol: Screening for Carbonic Anhydrase II Inhibition

This protocol is designed to identify inhibitors of human Carbonic Anhydrase II (hCA II) and to subsequently triage hits for potential covalent mechanisms.

A. Materials and Reagents

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Compound Plates: Sulfonohydrazide library plated in 384-well format, typically at 10 mM in 100% DMSO.

  • Control Inhibitor: Acetazolamide (a known, potent hCA inhibitor)

  • Detection: Spectrophotometric plate reader capable of reading absorbance at 405 nm.

B. Primary Screening Protocol (Single Concentration)

  • Compound Dispensing: Using an automated liquid handler, transfer 50 nL of compound from the library plate to a 384-well clear, flat-bottom assay plate. This results in a 10 µM final compound concentration in a 50 µL assay volume.

  • Enzyme Addition & Pre-incubation: Add 25 µL of hCA II (e.g., 4 nM final concentration) in assay buffer to all wells.

  • Causality Checkpoint: A pre-incubation step is critical. Incubate the plate for 30 minutes at room temperature. This allows time for a potential covalent bond to form between the inhibitor and the enzyme, which might be missed with immediate substrate addition.[13]

  • Initiate Reaction: Add 25 µL of NPA substrate (e.g., 0.5 mM final concentration) to all wells to start the enzymatic reaction.

  • Kinetic Read: Immediately place the plate in a spectrophotometer and measure the absorbance at 405 nm every 60 seconds for 15 minutes. The rate of increase in absorbance corresponds to the enzymatic activity.

  • Data Analysis: Calculate the rate of reaction (V₀) for each well. Normalize the data to controls:

    • High Control (0% Inhibition): Wells with DMSO only.

    • Low Control (100% Inhibition): Wells with a saturating concentration of Acetazolamide.

    • Calculate % Inhibition = (1 - (V₀_compound - V₀_low) / (V₀_high - V₀_low)) * 100.

C. Hit Confirmation: IC₅₀ Determination and Time-Dependency Shift

For compounds showing >50% inhibition in the primary screen, a more detailed analysis is required.

  • Dose-Response: Perform the assay as above, but with a serial dilution of the hit compound (e.g., 11-point, 1:3 dilution series). Plot % Inhibition vs. Log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC₅₀ value.

  • Time-Dependency Assay: Repeat the IC₅₀ determination with different enzyme-inhibitor pre-incubation times (e.g., 5 min, 30 min, and 120 min).

  • Rationale: A potent covalent inhibitor will show a leftward shift in its IC₅₀ curve (i.e., it will appear more potent) with longer pre-incubation times, as more time allows for greater covalent modification of the enzyme.[1] A reversible inhibitor's IC₅₀ should remain largely unchanged.

ParameterRecommended ValueRationale
Plate Format 384-wellBalances throughput and reagent consumption.[3]
Final Assay Volume 50 µLCommon volume for automated HTS systems.
Enzyme Conc. 2 nM (hCA II)Should be well below the Kₘ for the substrate.
Substrate Conc. 0.25 mM (NPA)Approximately at the Kₘ value for sensitive detection.
DMSO Tolerance < 1%High concentrations of DMSO can denature enzymes.
Z'-Factor > 0.5Indicates a robust and high-quality assay.[14]

D. Advanced Characterization: The Jump Dilution Experiment

To definitively confirm an irreversible or slowly-reversible covalent mechanism, a "jump dilution" experiment is the gold standard.

Jump_Dilution cluster_0 Step 1: Incubation cluster_1 Step 2: Dilution cluster_2 Step 3: Activity Measurement cluster_3 Outcome Interpretation Incubate Incubate Enzyme + High [Inhibitor] (Allows for covalent bond formation) Dilute Rapid & Large Dilution (e.g., 100-fold) (Reduces free inhibitor to negligible levels) Incubate->Dilute Measure Add Substrate & Measure Activity Over Time Dilute->Measure Reversible Activity Recovers Quickly Measure->Reversible If inhibitor dissociates Irreversible Activity Does Not Recover Measure->Irreversible If inhibitor is covalently bound Target_Deconvolution cluster_1 Hypothesis-Free Methods cluster_2 Hypothesis-Driven Methods PhenoHit Validated Phenotypic Hit Affinity Affinity Chromatography-Mass Spec (Compound immobilized to pull down binders) PhenoHit->Affinity CETSA Cellular Thermal Shift Assay (CETSA) (Target engagement stabilizes protein against heat) PhenoHit->CETSA Proteomics Activity-Based Protein Profiling (ABPP) (Uses reactive probes to label enzyme families) PhenoHit->Proteomics Genomic Genomic Approaches (e.g., CRISPR screens to find resistance/sensitizing genes) PhenoHit->Genomic Profiling Transcriptional/Phenotypic Profiling (Compare hit signature to known MOAs) PhenoHit->Profiling Target Validated Molecular Target Affinity->Target CETSA->Target Proteomics->Target Genomic->Target Profiling->Target

Caption: Common Strategies for Target Deconvolution of Phenotypic Screening Hits.

Identifying the molecular target of a sulfonohydrazide hit requires a multi-pronged approach. Given their potential for covalent interactions, methods like Activity-Based Protein Profiling (ABPP) can be particularly powerful. In ABPP, a reactive probe is used to covalently label active enzymes in a complex proteome; a hit compound that binds to a target will prevent this labeling, allowing for identification by mass spectrometry. [15]Ultimately, confirming that modulation of the identified target recapitulates the observed phenotype is the final and most crucial step in the validation process.

References

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (2013, January 18).
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks.
  • Target Deconvolution for Phenotypic Antibodies and Small Molecules.
  • Design of phenotypic screens for bioactive chemicals and identification of their targets by genetic and proteomic approaches. (2008, September 15). PubMed.
  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.
  • Design of Phenotypic Screens for Bioactive Chemicals and Identification of their Targets by Genetic and Proteomic Approaches. (2008, September 1). Bentham Science.
  • Phenotypic screening. Wikipedia.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025, November 12).
  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter.
  • Phenotypic Screening in Drug Discovery Definition & Role. (2026, January 18). Chemspace.
  • Using phenotypic screening for bioactivity prediction.
  • Reversible Covalent Inhibitor Binding Assay. Domainex.
  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simul
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC.
  • Phenotypic Screening Libraries. (2025, June 3). Life Chemicals.
  • Investigation of MOA of next gener
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023, April 5). MDPI.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). AIMS Press.
  • Advancements, challenges, and future frontiers in covalent inhibitors and covalent drugs: A review. (2025, September 14).
  • Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - PMC.
  • Challenges of HTS in early-stage drug discovery. AXXAM.
  • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. (2021, September 6). MDPI.
  • Inhibition of carbonic anhydrase II by sulfonamide deriv
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of. (2021, November 20). Semantic Scholar.
  • Sulfenamido-sulfonamides as inhibitors of carbonic anhydrase isozymes I, II and IV. Europe PMC.
  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
  • High-Throughput Screening Assays. Assay Genie.
  • High-Throughput Screening Assay Datasets from the PubChem Database - PMC.
  • High-throughput screening (HTS). BMG LABTECH.
  • Cell-based assays on the rise. (2022, May 2). BMG LABTECH.
  • A review for cell-based screening methods in drug discovery - PMC.
  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.net.
  • High throughput screening (HTS). Biological screening. ChemDiv.
  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • Cell Painting for Deciphering Mechanism of Action in Drug Development. (2024, March 19). Visikol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide

Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide. This document is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing field-proven insights and troubleshooting solutions to improve yield and purity.

Synthesis Overview and Core Challenges

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is typically a two-step process. First, the commercially available 1,4-Benzodioxane undergoes chlorosulfonation to yield the critical intermediate, 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride. This intermediate is then reacted with hydrazine hydrate to form the final product. While conceptually straightforward, each step presents unique challenges that can significantly impact the overall yield and purity.

The primary challenges are:

  • Controlling the electrophilic substitution in the first step to ensure mono-sulfonylation at the desired 6-position.

  • Managing the high reactivity and moisture sensitivity of the sulfonyl chloride intermediate.[1]

  • Optimizing the nucleophilic attack by hydrazine in the second step while avoiding side reactions.

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Hydrazinolysis 1,4-Benzodioxane 1,4-Benzodioxane Intermediate 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride 1,4-Benzodioxane->Intermediate  Chlorosulfonic Acid (ClSO3H) Final_Product 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide Intermediate->Final_Product  Hydrazine Hydrate (N2H4·H2O)

Caption: General two-step synthesis pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Part A: Issues in the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (Intermediate)

Question 1: I am observing a very low yield, or no formation, of the sulfonyl chloride intermediate. What are the likely causes?

Answer: A low yield at this stage is typically traced back to reagent quality or reaction conditions. Let's break down the common culprits.

  • Cause A: Deactivated Chlorosulfonic Acid.

    • Explanation: Chlorosulfonic acid is extremely reactive and hydrolyzes violently with water to form sulfuric acid and HCl, rendering it ineffective for chlorosulfonation. Using a previously opened or improperly stored bottle is a frequent source of failure.

    • Solution: Always use a fresh, unopened bottle of chlorosulfonic acid or one that has been stored under strictly anhydrous conditions (e.g., in a desiccator).

  • Cause B: Suboptimal Temperature Control.

    • Explanation: The reaction is highly exothermic. Adding the 1,4-benzodioxane to the chlorosulfonic acid too quickly or at too high a temperature can lead to charring, decomposition, and the formation of unwanted byproducts. Conversely, if the temperature is not raised sufficiently after the initial addition, the reaction may not proceed to completion.

    • Solution:

      • Cool the chlorosulfonic acid to 0-5 °C in an ice bath before slowly adding the 1,4-benzodioxane dropwise.

      • Maintain this low temperature throughout the addition.

      • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for a designated period to ensure the reaction completes. Monitor progress using Thin Layer Chromatography (TLC).

  • Cause C: Premature Work-up.

    • Explanation: The reaction may require several hours to reach completion after the initial exothermic phase. Quenching the reaction too early will naturally result in a low yield.

    • Solution: Monitor the reaction by TLC. A common mobile phase is a mixture of ethyl acetate and petroleum ether. The sulfonyl chloride product should have a different Rf value than the starting material. Only proceed with the work-up (quenching on ice) once the starting material spot has disappeared.

Question 2: My NMR analysis shows multiple products, suggesting poor regioselectivity or side reactions. How can I improve this?

Answer: The formation of multiple products usually points to issues with stoichiometry or temperature, leading to di-sulfonylation or other side reactions.

  • Explanation: The benzodioxane ring has two equivalent positions for electrophilic substitution (6 and 7). While mono-substitution is generally favored under controlled conditions, using a large excess of chlorosulfonic acid or elevated temperatures can lead to the formation of a di-sulfonylated byproduct.

  • Solution:

    • Control Stoichiometry: Use a moderate excess of chlorosulfonic acid. A molar ratio of approximately 3-5 equivalents of chlorosulfonic acid to 1 equivalent of 1,4-benzodioxane is a good starting point. See the table below for guidance.

    • Strict Temperature Protocol: Adhere to the low-temperature addition protocol mentioned in the previous question. This minimizes the energy available for overcoming the activation barrier for a second substitution.

Part B: Issues in the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (Final Product)

Question 3: My yield of the final sulfonohydrazide is very low, even with a good yield of the intermediate.

Answer: This is a common problem and almost always relates to the handling of the sulfonyl chloride intermediate or the conditions of the hydrazinolysis step.

  • Cause A: Hydrolysis of the Sulfonyl Chloride.

    • Explanation: The 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is highly susceptible to hydrolysis.[1] Any exposure to moisture during work-up, isolation, or storage will convert it into the unreactive sulfonic acid, which will not react with hydrazine.

    • Solution:

      • Work quickly and under anhydrous conditions. Use dry glassware and solvents.

      • It is highly recommended to use the crude sulfonyl chloride intermediate immediately in the next step without prolonged storage. If you must store it, do so in a vacuum desiccator.

  • Cause B: Incorrect Stoichiometry of Hydrazine Hydrate.

    • Explanation: The reaction requires two equivalents of hydrazine. The first equivalent acts as the nucleophile, attacking the sulfonyl chloride. The second equivalent acts as a base to neutralize the HCl byproduct that is formed.[2] Using only one equivalent will result in a theoretical maximum yield of 50%, as half the hydrazine will be consumed as the base.

    • Solution: Always use at least 2.0 molar equivalents of hydrazine hydrate relative to the sulfonyl chloride. A slight excess (e.g., 2.2 equivalents) is often beneficial to ensure the reaction goes to completion.

  • Cause C: Suboptimal Temperature for Hydrazinolysis.

    • Explanation: While the reaction is generally robust, adding the sulfonyl chloride to hydrazine at elevated temperatures can promote side reactions. A controlled, low-temperature addition is crucial.

    • Solution: Dissolve the hydrazine hydrate in a suitable solvent (e.g., methanol or THF) and cool it to 0-5 °C.[2][3] Then, add a solution of the sulfonyl chloride dropwise. After the addition, allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

Question 4: My final product is an impure sticky solid or "oils out" during recrystallization. How can I effectively purify it?

Answer: Purification challenges often indicate the presence of specific impurities. Identifying the likely culprit can guide your purification strategy.

  • Problem: Product is a sticky solid or oil.

    • Explanation: This suggests the presence of impurities that disrupt the crystal lattice. The most common impurity is the corresponding sulfonic acid from hydrolysis of the intermediate.

    • Purification Strategy:

      • Aqueous Wash: Before recrystallization, dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a saturated sodium bicarbonate solution. The sulfonic acid impurity is acidic and will be deprotonated to its salt, which is soluble in the aqueous layer and can be removed.

      • Recrystallization: Sulfonohydrazides can often be recrystallized from polar solvents. A common and effective method is using an ethanol/water solvent system. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.

      • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.[1]

Optimized Experimental Protocols

The following protocols are provided as a starting point and incorporate the best practices discussed above.

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reagent Preparation: Add chlorosulfonic acid (4.0 eq.) to the flask and cool to 0 °C using an ice/salt bath.

  • Reaction: Add 1,4-benzodioxane (1.0 eq.) to the dropping funnel and add it dropwise to the cooled, stirring chlorosulfonic acid over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Maturation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitoring: Check for the disappearance of the starting material using TLC (e.g., 3:7 Ethyl Acetate:Hexane).

  • Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A white precipitate of the sulfonyl chloride should form.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral. Dry the solid under vacuum.

  • Proceed Immediately: Use the crude, dried 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride in the next step without delay.

Protocol 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide
  • Setup: Equip a dry round-bottom flask with a magnetic stirrer and place it in an ice bath.

  • Reagent Preparation: Add absolute methanol to the flask, followed by hydrazine hydrate (2.2 eq.). Stir and cool to 0 °C.

  • Reaction: Dissolve the crude 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 eq.) in a minimal amount of THF or methanol and add this solution dropwise to the cold hydrazine solution over 20-30 minutes.

  • Maturation: After addition, remove the ice bath and stir the mixture at room temperature for 24 hours.[3]

  • Work-up: Pour the reaction mixture into cold water. A precipitate of the sulfonohydrazide should form.[3]

  • Isolation & Purification: Collect the crude product by vacuum filtration. Wash with cold water. Purify the crude solid by recrystallization from an ethanol/water mixture as described in the troubleshooting section. Dry the final product under vacuum.

Data Summary Tables

For quick reference, the following tables summarize the key reaction parameters.

Table 1: Recommended Conditions for Chlorosulfonation

ParameterRecommended ValueRationale
Molar Ratio (ClSO₃H : Benzodioxane) 3:1 to 5:1Ensures complete reaction while minimizing di-substitution.
Addition Temperature 0 - 10 °CControls exothermic reaction and prevents degradation.
Reaction Time (Post-Addition) 2 - 4 hoursAllows the reaction to proceed to completion at room temp.
Monitoring TLCConfirms consumption of starting material before work-up.

Table 2: Recommended Conditions for Hydrazinolysis

ParameterRecommended ValueRationale
Molar Ratio (N₂H₄·H₂O : Sulfonyl Chloride) 2.2 : 1Provides hydrazine as both a nucleophile and a base.[2]
Addition Temperature 0 - 5 °CMinimizes potential side reactions.
Reaction Time (Post-Addition) 24 hoursEnsures complete conversion to the sulfonohydrazide.[3]
Solvent Methanol, THF, EthanolCommon polar solvents that facilitate the reaction.[2][3]

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common synthesis issues.

Troubleshooting_Flow Start Low Final Yield Step1_Yield Check Yield of Sulfonyl Chloride Intermediate Start->Step1_Yield Step2_Issue Issue is in Hydrazinolysis Step Step1_Yield->Step2_Issue High Step1_Issue Issue is in Chlorosulfonation Step Step1_Yield->Step1_Issue Low Hydrolysis Use Intermediate Immediately (Anhydrous Conditions) Step2_Issue->Hydrolysis Possible Cause Stoichiometry2 Check Hydrazine Ratio (Use >2.0 eq.) Step2_Issue->Stoichiometry2 Possible Cause Temp_Control2 Add Intermediate at 0-5°C Step2_Issue->Temp_Control2 Possible Cause Reagent_Quality Use Fresh Chlorosulfonic Acid Step1_Issue->Reagent_Quality Possible Cause Temp_Control1 Implement Strict Temperature Control (0-5°C) Step1_Issue->Temp_Control1 Possible Cause Stoichiometry1 Adjust Stoichiometry (3-5 eq. ClSO3H) Step1_Issue->Stoichiometry1 Possible Cause

Caption: A decision tree for troubleshooting low yield issues.

References

  • One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. ResearchGate. Available at: [Link]

  • CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Google Patents.
  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of Physical Sciences. Available at: [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Available at: [Link]

  • Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. ScienceDirect. Available at: [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. Available at: [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. ResearchGate. Available at: [Link]

  • Synthesis and Reactions of Sulphone Hydrazides. Scholarly Community Encyclopedia. Available at: [Link]

  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide. PubChem. Available at: [Link]

Sources

Optimization

Overcoming solubility issues with 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide in aqueous buffers.

Technical Support Center: Solubilization Protocol for 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide Executive Summary & Chemical Profile Molecule: 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide CAS: 1094453-02-7 Molec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Protocol for 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide

Executive Summary & Chemical Profile

Molecule: 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide CAS: 1094453-02-7 Molecular Weight: ~230.24 g/mol Primary Challenge: The molecule features a lipophilic 1,4-benzodioxine core fused to a polar, reactive sulfonohydrazide tail. This "amphiphilic but rigid" structure creates high crystal lattice energy, leading to poor aqueous solubility and rapid precipitation ("crashing out") upon dilution from organic stocks.[1]

Core Recommendation: Do not attempt to dissolve directly in aqueous buffers.[1] Use a DMSO stock solution strategy with a controlled stepwise dilution protocol, maintaining a final DMSO concentration of 0.1% – 1.0% (v/v) to sustain solubility.[1]

Module 1: Stock Solution Preparation (The "Golden Rule")

The most common error is attempting to dissolve the powder directly in water or saline.[1] This results in a suspension, not a solution, leading to erratic experimental data.[1]

Protocol:

  • Solvent Choice: High-grade Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%).[1]

  • Target Concentration: Prepare a 10 mM to 50 mM stock solution. Avoid making stocks >100 mM, as the viscosity of saturated solutions makes accurate pipetting difficult.[1]

  • Procedure:

    • Weigh the powder into a glass vial (avoid polystyrene which DMSO can etch).[1]

    • Add the calculated volume of DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Optional: If particles persist, sonicate in a water bath at ambient temperature for 5 minutes.[1] Do not heat above 40°C , as sulfonohydrazides are thermally sensitive.[1]

Validation: Hold the vial up to a light source. The liquid must be perfectly clear with no refracting particles.[1]

Module 2: Aqueous Dilution Workflow

This is the critical failure point. Rapid addition of the hydrophobic stock to a hydrophilic buffer causes the benzodioxine core to aggregate.[1]

Step-by-Step Dilution Protocol
  • Prepare the Buffer: Ensure your experimental buffer (PBS, HEPES, etc.) is at room temperature or 37°C. Cold buffers accelerate precipitation.[1]

  • The "Jet Mixing" Technique:

    • Pipette the required volume of buffer into a tube.[1]

    • Submerge the pipette tip containing the DMSO stock below the surface of the buffer.

    • Expel the stock rapidly while simultaneously vortexing or swirling the buffer.[1]

    • Why? This minimizes the time the molecule spends in a "local high concentration" zone where it might aggregate.[1]

Visualizing the Workflow

SolubilizationWorkflow cluster_0 Critical Control Point Powder Solid Powder (Hydrophobic Crystal) DMSO DMSO Stock (10-50 mM) Powder->DMSO Dissolve (Vortex/Sonicate) Intermediate Intermediate Dilution (Optional 10x Conc.) DMSO->Intermediate 1:10 Dilution in Buffer FinalBuffer Final Assay Buffer (Working Conc.) DMSO->FinalBuffer Direct 'Jet' Mixing (<1% DMSO) Precipitate Precipitation Risk (Crash Out) DMSO->Precipitate Slow Addition or Cold Buffer Intermediate->FinalBuffer Final Dilution

Figure 1: Optimal solubilization workflow illustrating the direct "Jet Mixing" path vs. the precipitation risk path.

Module 3: Stability & pH Considerations

Sulfonohydrazides (


) are chemically reactive.[1] Their stability is heavily pH-dependent.[1]
  • Acidic Conditions (pH < 4): The terminal hydrazine nitrogen becomes protonated (

    
    ).[1] This increases solubility but may alter binding affinity or reactivity.[1]
    
  • Neutral Conditions (pH 6–7.5): Optimal for biological stability.[1] Solubility is lowest here, requiring the DMSO co-solvent.[1]

  • Basic Conditions (pH > 8.5): DANGER ZONE. Sulfonohydrazides can decompose, releasing nitrogen gas (

    
    ) and sulfinic acids (
    
    
    
    ), especially in the presence of oxidants or metal ions.[1]

Diagram: Stability Decision Tree

StabilityTree Start Aqueous Environment (pH Selection) Acidic Acidic (pH < 4) Start->Acidic Neutral Neutral (pH 7.4) Start->Neutral Basic Basic (pH > 8.5) Start->Basic Protonation Protonation (Increased Solubility) Acidic->Protonation Hydrazine Protonated Stable Stable (Requires DMSO) Neutral->Stable Physiological Window Decomp Decomposition (N2 Gas Release) Basic->Decomp Base-Catalyzed Hydrolysis

Figure 2: Impact of pH on the chemical stability and solubility state of the sulfonohydrazide moiety.

Troubleshooting Guide (FAQ)

Q1: I see a fine white precipitate immediately after adding the stock to my cell culture media.

  • Cause: "Solvent Shock."[1] The local concentration of DMSO dropped too fast, or the media was cold.

  • Solution:

    • Warm media to 37°C.

    • Vortex the media while adding the DMSO stock dropwise.[1]

    • Do not exceed 0.5% v/v DMSO final concentration.[1]

Q2: My compound works in the enzyme assay but fails in cell-based assays.

  • Cause: Likely degradation or protein binding.[1] The sulfonohydrazide group can react with carbonyls (forming hydrazones) or oxidize.[1]

  • Solution: Prepare fresh working solutions immediately before use. Do not store diluted aqueous solutions overnight.[1]

Q3: Can I use ethanol instead of DMSO?

  • Answer: Generally, no.[1][2] The benzodioxine ring is less soluble in ethanol than in DMSO.[1] You would need a higher percentage of ethanol to keep it in solution, which is often toxic to cells (cytotoxicity threshold for Ethanol is ~0.1% vs ~0.5-1% for DMSO).[1]

Solubility Data Summary

Solvent SystemSolubility Limit (Est.)StabilityRecommendation
Pure Water < 0.1 mg/mL (Poor)ModerateAvoid
DMSO (100%) > 25 mg/mL (High)HighRecommended for Stock
PBS (pH 7.[1]4) + 1% DMSO ~0.5 mg/mLModerateIdeal Working Solution
Basic Buffer (pH > 9) ModerateLow (Decomposes)Avoid

References

  • PubChem. 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Penketh, P. G., et al. (1994).[1] Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines.[1][3] Journal of Medicinal Chemistry.[1][3] Available at: [Link]

  • Goyal, S., et al. (2016).[1] Experimental and Computational Insights into the Water-Mediated Decomposition of N-Sulfonylhydrazones. ResearchGate.[1] Available at: [Link]

Sources

Troubleshooting

Optimization of reaction conditions for synthesizing 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide.

Case ID: OPT-BDSH-006 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Optimization of Reaction Conditions & Troubleshooting Executive Summary This technical guide addresses the synthesis of 2...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-BDSH-006 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Optimization of Reaction Conditions & Troubleshooting

Executive Summary

This technical guide addresses the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (Target). This compound is a critical intermediate often used to generate sulfonyl hydrazones or reduced further to thiols.

The synthesis typically involves a two-step sequence:

  • Chlorosulfonation: Electrophilic aromatic substitution of 1,4-benzodioxane using chlorosulfonic acid.

  • Hydrazinolysis: Nucleophilic substitution of the sulfonyl chloride with hydrazine hydrate.

Key Technical Challenge: The electron-rich nature of the benzodioxane ring makes the intermediate sulfonyl chloride unstable and prone to hydrolysis. Furthermore, the hydrazinolysis step has a high risk of "dimer" formation (


) if stoichiometry is not strictly controlled.

Optimized Synthetic Workflow

The following diagram illustrates the critical reaction pathway and potential failure points (in red).

ReactionPathway SM 1,4-Benzodioxane Int Intermediate: 6-Sulfonyl Chloride SM->Int Step 1: Chlorosulfonation CSA Chlorosulfonic Acid (Excess, <5°C) CSA->Int Prod Target: 6-Sulfonohydrazide Int->Prod Step 2: Nucleophilic Attack Hydro Impurity: Sulfonic Acid Int->Hydro Moisture/Heat Hyd Hydrazine Hydrate (Excess, THF/EtOH) Hyd->Prod Dimer Impurity: Bis-sulfonyl Hydrazide (The 'Dimer')

Figure 1: Reaction pathway showing the conversion of benzodioxane to the sulfonohydrazide and critical side-reaction pathways.

Standard Operating Procedure (Optimized)

Step 1: Chlorosulfonation (Synthesis of the Chloride)

Rationale: The benzodioxane ring is activated. High temperatures will promote polymerization or decomposition.

  • Setup: Equip a 3-neck round-bottom flask with a drying tube (CaCl₂), a dropping funnel, and a thermometer.

  • Reagent: Charge Chlorosulfonic acid (4.0 equiv) into the flask. Cool to 0–5°C using an ice-salt bath.

  • Addition: Add 1,4-benzodioxane (1.0 equiv) dropwise over 30–45 minutes.

    • Critical: Maintain internal temperature <10°C . Exotherms indicate rapid substitution; uncontrolled heat leads to tars.

  • Reaction: After addition, remove the ice bath and stir at Room Temperature (20–25°C) for 2–3 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.

  • Isolation: Filter immediately. Wash with cold water until the filtrate is neutral (pH ~7).

    • Note: Do not dry in an oven >40°C. Sulfonyl chlorides are thermally labile. Use a vacuum desiccator or proceed immediately to Step 2.

Step 2: Hydrazinolysis (Synthesis of the Hydrazide)

Rationale: "Inverse addition" is required here. Adding hydrazine to the chloride causes a local excess of chloride, favoring the formation of the bis-sulfonohydrazide impurity.

  • Solution A: Dissolve the wet sulfonyl chloride cake (from Step 1) in THF (Tetrahydrofuran) . Keep cold (0°C).

  • Solution B: In a separate flask, mix Hydrazine Hydrate (2.5 – 3.0 equiv) and THF. Cool to 0°C .

  • Addition (Inverse): Add Solution A (Chloride) dropwise into Solution B (Hydrazine) over 30 minutes.

    • Mechanism:[1] By adding the chloride to the hydrazine, you ensure the amine is always in excess, preventing the product (sulfonohydrazide) from reacting with a second molecule of chloride.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Workup: Evaporate most of the THF under reduced pressure (keep bath <35°C). Add cold water to precipitate the target sulfonohydrazide.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Troubleshooting Guide & FAQs

Issue 1: "I obtained a high melting point impurity that is insoluble in ethanol."

Diagnosis: Formation of the Bis-sulfonyl hydrazide (Dimer) . Root Cause: Incorrect order of addition or insufficient hydrazine. Mechanism:



If 

is in excess (local concentration):

Solution:

  • Protocol Change: Switch to Inverse Addition . Dissolve your chloride in THF and drip it into the hydrazine solution.

  • Stoichiometry: Increase Hydrazine Hydrate to 3.0 equivalents .

Issue 2: "The sulfonyl chloride turned into a purple/black oil during synthesis."

Diagnosis: Thermal decomposition or Polymerization. Root Cause: The reaction temperature during chlorosulfonation was too high. The dioxine ring is electron-rich and sensitive to oxidation by strong acids at high temps.

Solution:

  • Control: Ensure the addition of benzodioxane to chlorosulfonic acid is done strictly at 0–5°C .

  • Monitoring: Do not let the reaction run overnight. 2–3 hours at RT is usually sufficient.

Issue 3: "My yield is very low, and the product is acidic."

Diagnosis: Hydrolysis of the Sulfonyl Chloride. Root Cause: The intermediate chloride reacted with water before reacting with hydrazine.

Solution:

  • Drying: While you can use the "wet cake" of the chloride, it must be used immediately. If storing, dry it under vacuum over

    
    .
    
  • Solvent: Ensure the THF used in Step 2 is dry.

  • Quench: When quenching the chlorosulfonation on ice, filter as soon as the ice melts. Do not let the solid sit in the acidic water for hours.

Issue 4: "The NMR shows a mixture of regioisomers."

Diagnosis: Substitution at position 5 vs. position 6. Technical Insight: For 1,4-benzodioxane, position 6 is sterically and electronically favored. However, high temperatures can reduce selectivity.

Data Comparison:

ConditionTempMajor ProductRegioselectivity
Optimized 0°C

25°C
6-isomer>95:5
Stressed >60°CMixture/TarsPoor

Solution: Adhere strictly to the low-temperature protocol. Recrystallization from Ethanol usually removes minor isomers.

References

  • Organic Syntheses , Coll. Vol. 4, p. 937 (1963); Vol. 34, p. 93 (1954). p-Toluenesulfonylhydrazide.[1] (Standard protocol for hydrazinolysis adapted for benzodioxane). Link

  • Cremlyn, R. J., et al. "Chlorosulfonation of 1,4-benzodioxin and synthesis of sulfonyl derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, 60(3-4), 1991. (Specific reactivity of the benzodioxane ring). Link

  • Sigma-Aldrich Technical Bulletin . "Handling of Sulfonyl Chlorides and Hydrazides." (General stability data). Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

Sources

Optimization

Assessing the stability of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide under experimental conditions.

Welcome to the technical support center for 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound under various experimental conditions.

Introduction

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is a molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a benzodioxane ring system and a sulfonohydrazide functional group, suggests potential biological activity. However, the inherent reactivity of the sulfonohydrazide moiety necessitates a thorough understanding of its stability to ensure the integrity of experimental results. This guide provides a comprehensive overview of potential stability issues, troubleshooting advice, and protocols for assessing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide?

A1: The stability of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide can be influenced by several factors, primarily related to its sulfonohydrazide group. These include:

  • pH: The sulfonohydrazide functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Sulfonamides, a related class of compounds, are known to be fairly stable at acidic pH but can degrade under alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation processes. As a general rule, reaction rates, including degradation, increase with temperature.

  • Oxidizing agents: The hydrazide and sulfur moieties can be susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents in a solution can lead to degradation.

  • Light: While the benzodioxane ring itself is relatively stable, exposure to UV light can sometimes promote degradation of organic molecules.

Q2: What are the recommended storage conditions for solid 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide?

A2: For long-term storage of the solid compound, it is recommended to store it in a tightly sealed container at -20°C, protected from light and moisture. Aliquoting the solid upon receipt can help to minimize exposure to atmospheric moisture during repeated use.

Q3: How should I prepare and store solutions of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide?

A3: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly capped vial, protected from light, at 2-8°C. For stock solutions prepared in solvents like DMSO, it is advisable to aliquot them into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. The stability of the compound in different solvents should be experimentally verified.

Q4: What are the potential degradation products of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide?

A4: While specific degradation pathways for this exact molecule are not extensively documented, potential degradation could occur at the sulfonohydrazide linkage. Hydrolysis could lead to the formation of 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid and hydrazine. Oxidation might lead to the corresponding sulfonyl radical or other oxidized species.

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide, with a focus on stability-related problems.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Inconsistent or lower-than-expected biological activity. Degradation of the compound in the assay medium.1. Verify Compound Integrity: Analyze the stock solution and the final assay solution by HPLC to check for the presence of the parent compound and any degradation products. 2. Optimize Assay Conditions: If possible, adjust the pH of the assay buffer to be near neutral. Minimize the incubation time at elevated temperatures. 3. Fresh Preparations: Always use freshly prepared dilutions of the compound for your experiments.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of the compound during sample preparation, storage, or analysis.1. Review Sample Handling: Ensure that samples are processed quickly and at low temperatures. Protect samples from light. 2. Check Solvent Stability: The compound may be unstable in certain solvents. Perform a preliminary stability test in the analytical mobile phase. 3. Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method can separate them from the parent compound.
Change in the physical appearance of the solid compound (e.g., discoloration, clumping). Absorption of moisture or degradation due to improper storage.1. Discard and Re-order: It is safest to discard the compromised batch and obtain a fresh supply. 2. Improve Storage: Ensure the new batch is stored in a desiccator at the recommended temperature and protected from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Different Solvents

This protocol provides a framework for evaluating the short-term stability of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide in various solvents commonly used in a laboratory setting.

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide

  • Solvents: DMSO, Ethanol, Acetonitrile, Water, Phosphate Buffered Saline (PBS) pH 7.4

  • HPLC system with a suitable column (e.g., C18)

  • Vials

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Dilute the stock solution into each of the test solvents to a final concentration of 100 µM.

  • Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC to obtain an initial purity profile.

  • Store the remaining solutions under the desired experimental conditions (e.g., room temperature, 37°C).

  • At various time points (e.g., 1, 4, 8, 24 hours), inject another aliquot from each solution onto the HPLC.

  • Compare the chromatograms over time. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours

Troubleshooting

Common challenges in the synthesis of 2,3-Dihydro-1,4-benzodioxine derivatives.

Technical Support Center: 2,3-Dihydro-1,4-benzodioxine Synthesis Introduction: The Benzodioxane Challenge Welcome to the technical support hub for 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxane) synthesis. This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Dihydro-1,4-benzodioxine Synthesis

Introduction: The Benzodioxane Challenge

Welcome to the technical support hub for 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxane) synthesis. This scaffold is a privileged structure in medicinal chemistry, serving as the core for alpha-blockers (e.g., Doxazosin) and various adrenergic receptor ligands.

While the disconnection seems simple—usually a catechol plus a two-carbon electrophile—the practical execution is fraught with "hidden" failure modes:

  • Oligomerization: Intermolecular polymerization often outcompetes intramolecular cyclization.

  • Regioisomerism: Substituted catechols yield difficult-to-separate mixtures.

  • Oxidative Instability: Catechols are prone to oxidation into o-quinones (black tar) under the basic conditions required for alkylation.

This guide provides self-validating protocols to navigate these bottlenecks.

Diagnostic Flowchart: Route Selection

Before starting, verify your synthetic strategy matches your substrate's substitution pattern.

RouteSelection Start Start: Analyze Substrate IsSym Is the Catechol Symmetric? Start->IsSym SymYes Standard Williamson Ether (Module 3) IsSym->SymYes Yes (e.g., Catechol, 4,5-dimethylcatechol) SymNo Regiocontrol Required IsSym->SymNo No (e.g., 3-methylcatechol) Target Target Substituent on Dioxane Ring? SymNo->Target Unsub Unsubstituted Ethylene Bridge Target->Unsub Targeting core scaffold Hydro 2-Hydroxymethyl Group Target->Hydro Targeting functional handle Decision1 Use Mono-protection Strategy (Module 4) Unsub->Decision1 Decision2 Epichlorohydrin Route (Module 5) Hydro->Decision2

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate symmetry and desired functionality.

Module: The Williamson Ether Synthesis (Standard Route)

The Scenario: You are reacting catechol with 1,2-dibromoethane (or 1,2-dichloroethane) using a base like


.
The Problem:  Low yield (<40%) and the formation of a gummy, insoluble solid.
Root Cause Analysis: The Dilution Effect

The formation of the 1,4-benzodioxane ring requires two


 events.
  • Step 1: Mono-alkylation (Fast).

  • Step 2: Cyclization (Slow).

If the concentration is too high, the mono-alkylated intermediate reacts with another catechol molecule (intermolecular) rather than closing the ring (intramolecular). This leads to linear poly-ethers (oligomers).

Troubleshooting Q&A

Q: I am using acetone at reflux. Why is my reaction turning black? A: Catechols oxidize rapidly to o-quinones in the presence of oxygen and base. The "black tar" is polymerized quinone.

  • Fix: Degas your solvents with

    
     or Ar for 15 minutes before adding the base. Add a reducing agent like sodium dithionite (
    
    
    
    , 5 mol%) to the reaction mixture to scavenge oxidants [1].

Q: Should I use a stronger base like NaH to speed it up? A: Generally, no . NaH generates the dianion of catechol immediately. The dianion is extremely electron-rich and prone to oxidation. Furthermore, the dianion is so nucleophilic it exacerbates polymerization.

  • Recommendation: Use

    
     or 
    
    
    
    .[1] Cesium acts as a template (Cesium Effect), coordinating the phenoxide and the halide to favor the folded conformation required for cyclization [2].
Optimized Protocol: High-Dilution Williamson Synthesis
ParameterSpecificationRationale
Solvent Acetonitrile (MeCN) or DMFHigher boiling point than acetone; better solubility for Cs salts.
Concentration 0.05 M to 0.1 M (Critical)Favors intramolecular cyclization over dimerization.
Base

(2.5 equiv)
"Cesium Effect" aids ring closure.
Additives NaI (0.1 equiv)Finkelstein catalyst; converts R-Cl/R-Br to reactive R-I in situ.

Step-by-Step:

  • Dissolve 1,2-dibromoethane (1.2 equiv) in anhydrous MeCN (0.1 M relative to catechol).

  • Add

    
     (2.5 equiv) and NaI (10 mol%). Heat to reflux (
    
    
    
    C).
  • Slow Addition: Dissolve the catechol in a separate volume of MeCN. Add this solution to the refluxing mixture via syringe pump over 4–6 hours .

    • Why? This keeps the instantaneous concentration of the free catecholate low, starving the intermolecular pathway.

  • Reflux for an additional 2 hours.

  • Filter salts, concentrate, and purify via silica gel (Hexane/EtOAc).

Module: Regiocontrol in Substituted Catechols

The Scenario: You are synthesizing a drug candidate using 3-methylcatechol. The Problem: You obtain a 50:50 mixture of 5-methyl-1,4-benzodioxane and 8-methyl-1,4-benzodioxane.

Root Cause Analysis: Nucleophilicity vs. Sterics

In 3-substituted catechols, the two hydroxyl groups are chemically distinct.

  • OH at C-1 (ortho to R): More sterically hindered, but often more acidic (inductive effect).

  • OH at C-2 (meta to R): Less hindered.

In a standard "pot" reaction, you cannot control which OH attacks first.

Troubleshooting Q&A

Q: Can I separate the isomers by column chromatography? A: It is notoriously difficult. The


 values are often identical (

).
  • Fix: If you must separate them, try crystallization of the crude mixture from cold hexane/ether. Often, the more symmetric isomer crystallizes preferentially. Alternatively, use Chiral HPLC, even for achiral regioisomers, as the stationary phase interaction differs.

Q: How do I synthesize only the 5-substituted isomer? A: You must use a Stepwise Protection Strategy .

Protocol: Regioselective Synthesis via Mono-Protection
  • Protection: React 3-methylcatechol with 1 equivalent of Benzyl Bromide (BnBr) and weak base (

    
    ).
    
    • Result: You will get a mixture of mono-Bn isomers, but these are often separable by column chromatography before the ring closure.

  • Alkylation: Take the desired mono-protected isomer. React with 2-chloroethanol (Mitsunobu conditions) or an excess of 1,2-dibromoethane.

  • Deprotection/Cyclization:

    • Remove the Benzyl group (

      
      , Pd/C).
      
    • Treat the resulting phenol-alcohol (or phenol-halide) with a base (

      
      ) to close the ring.
      
    • Result: The ring closure is forced to occur at the specific position dictated by your initial separation [3].

Module: The Epichlorohydrin Route (Functionalized Dioxanes)

The Scenario: Reacting catechol with epichlorohydrin to get 2-hydroxymethyl-1,4-benzodioxane. The Problem: Low yield and formation of a 7-membered ring byproduct (benzodioxepine).

Mechanism & Control

This reaction involves an epoxide opening followed by displacement of the chloride.

  • Path A (Desired): Phenoxide attacks epoxide

    
     Intermediate Alkoxide 
    
    
    
    Displaces Cl
    
    
    6-membered Dioxane.
  • Path B (Undesired): Phenoxide displaces Cl first

    
     Epoxide remains 
    
    
    
    Second Phenoxide attacks epoxide
    
    
    7-membered Dioxepine (rare but possible) or polymerization.

Epichlorohydrin Catechol Catechol + Epichlorohydrin Base Base (NaOH/H2O) Catechol->Base Intermediate Intermediate: 3-(2-hydroxyphenoxy) -2-hydroxypropyl chloride Base->Intermediate Epoxide Opening Dioxane 1,4-Benzodioxane (6-membered) Intermediate->Dioxane Cyclization (Heat) Polymer Oligomers Intermediate->Polymer Intermolecular Reaction

Figure 2: Reaction pathway for Epichlorohydrin condensation.

Critical Optimization: Phase Transfer Catalysis (PTC)

To avoid polymerization, the reaction should be run in a biphasic system (Water/Organic) using a Phase Transfer Catalyst.

Protocol:

  • Mix: Catechol (10 mmol) + Epichlorohydrin (12 mmol) in Toluene (20 mL).

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) (5 mol%).

  • Base: Add 50% NaOH (aq) dropwise at

    
    C.
    
  • Mechanism: The TBAB transports the phenoxide into the organic layer in small concentrations (controlling the rate) where it reacts with epichlorohydrin. The cyclization happens rapidly in the organic phase, protecting the product from hydrolysis [4].

References

  • Prevention of Catechol Oxidation

    • Source: J. Org. Chem. 1995, 60, 16, 5328–5331.
    • Link:[Link]

  • The Cesium Effect in Macrocyclization

    • Source:J. Am. Chem. Soc. 1981, 103, 17, 5263–5264.
    • Link:[Link]

  • Regioselective Synthesis of Benzodioxanes

    • Source:Tetrahedron Letters, Vol 44, Issue 25, 2003, Pages 4707-4710.
    • Link:[Link]

  • Phase Transfer Catalysis in Ether Synthesis

    • Source:Synthetic Communic
    • Link:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide

Executive Summary This guide addresses the technical challenges associated with synthesizing high-purity 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide (CAS: 1094453-02-7). While the synthetic route appears straightforw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges associated with synthesizing high-purity 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide (CAS: 1094453-02-7). While the synthetic route appears straightforward—chlorosulfonation followed by hydrazinolysis—experimental pitfalls often lead to persistent impurities such as the bis-sulfonyl hydrazide dimer , sulfonic acid hydrolysis products , and oxidative discoloration .

This document outlines a self-validating protocol designed to minimize these impurities through kinetic control and specific purification techniques.

Module 1: The Synthetic Workflow & Control Points

The following logic map details the critical process parameters (CPPs) where purity is determined.

G Start Start: 1,4-Benzodioxane Step1 Step 1: Chlorosulfonation (ClSO3H, <5°C) Start->Step1 Inter Intermediate: 6-Sulfonyl Chloride Step1->Inter Impurity1 Impurity: Sulfonic Acid (Moisture/Temp >10°C) Step1->Impurity1 Hydrolysis Decision CRITICAL CONTROL POINT: Order of Addition Inter->Decision PathA Path A: Add Hydrazine to Chloride (High Impurity Risk) Decision->PathA Incorrect PathB Path B: Add Chloride to Excess Hydrazine (Kinetic Control) Decision->PathB Correct Impurity2 Impurity: Bis-Sulfonyl Hydrazide (Stoichiometric Deficit) PathA->Impurity2 Dimerization Crude Crude Product PathB->Crude Purify Purification: Recrystallization (EtOH) Crude->Purify Final Pure 6-Sulfonohydrazide Purify->Final

Figure 1: Critical Control Points (CPPs) in the synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide. Note the bifurcation at the hydrazinolysis step determining the formation of bis-impurities.

Module 2: Troubleshooting the Intermediate (Chlorosulfonation)

The Issue: Purity of the final hydrazide is strictly dependent on the quality of the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride intermediate. If this intermediate contains sulfonic acid (due to hydrolysis), the final yield drops significantly.

Common Failure Modes
SymptomDiagnosisCorrective Action
Oily Product Incomplete crystallization or presence of unreacted benzodioxane.Ensure temperature is kept <5°C during addition. Higher temps favor disulfonation or decomposition [1].
Low Yield Hydrolysis of sulfonyl chloride to sulfonic acid.Quench Protocol: Pour reaction mixture onto crushed ice with vigorous stirring. Do not allow the ice bath to melt completely before filtration.
Positional Isomers Substitution at position 5 vs. 6.While 1,4-benzodioxane directs primarily to the 6-position (para to oxygen), confirm regioselectivity via 1H NMR . The 6-isomer shows a characteristic splitting pattern distinct from the 5-isomer [2].

Protocol Adjustment: Use Chlorosulfonic acid in excess (approx. 3-5 equivalents) to act as both reagent and solvent. Maintain reaction temperature between 0°C and 5°C during addition to prevent sulfone formation [3].

Module 3: The Critical Step (Hydrazinolysis)

The Issue: The most persistent impurity in this synthesis is the bis-sulfonohydrazide (dimer), formed when a newly formed sulfonohydrazide molecule reacts with a remaining sulfonyl chloride molecule.



Q: Why does my LC-MS show a large peak at double the molecular weight?

A: You likely performed "normal addition" (adding hydrazine to the chloride). This creates a local deficiency of hydrazine, favoring the dimer.

The Fix: Reverse Addition & Kinetic Control To ensure high purity, you must maintain a high local concentration of hydrazine relative to the chloride at all times.

  • Stoichiometry: Use a minimum of 2.5 to 3.0 equivalents of Hydrazine Hydrate (

    
    ) [4].
    
  • Technique: Dissolve the sulfonyl chloride in a minimal amount of THF or Methanol. Add this solution dropwise into the stirring hydrazine solution (kept at 0-10°C).

  • Mechanism: This ensures that every molecule of chloride entering the flask immediately encounters a vast excess of hydrazine, statistically favoring the mono-substitution over the dimer formation.

Module 4: Purification & Analysis

Even with optimized synthesis, trace impurities require removal.

Recrystallization Guide
Solvent SystemSuitabilityProcedure
Ethanol (Abs.) High Dissolve crude in boiling ethanol. If insoluble particles remain (bis-impurity), filter hot. Cool slowly to 4°C.
MeOH : Water (9:1) Medium Good for removing inorganic salts (hydrazine hydrochloride), but may cause premature precipitation of the product.
Ethyl Acetate Low Generally poor solubility for sulfonohydrazides; useful only for washing away non-polar starting materials.
FAQ: Analytical Anomalies

Q: The solid has a pink/yellow tint. Is it impure? A: Yes. Sulfonohydrazides are prone to oxidative degradation, often catalyzed by trace metals or light.

  • Fix: Recrystallize in the presence of a small amount of activated charcoal. Perform the filtration under an inert atmosphere (Nitrogen/Argon) if possible. Store the final product in amber vials at -20°C.

Q: My melting point is broad (e.g., 145-155°C). A: This indicates a mixture of the sulfonohydrazide and the sulfonic acid salt.

  • Fix: Wash the crude solid extensively with cold water before recrystallization. The hydrazine hydrochloride and sulfonic acid byproducts are water-soluble; the sulfonohydrazide is not [5].

References

  • European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP 0583960 A2).Link

  • PubChem. (2023). 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide Compound Summary. National Library of Medicine. Link

  • Organic Syntheses. (1940). Sulfanilyl chloride, N-acetyl (Chlorosulfonation protocol). Org.[1][2][3][4] Synth. 1940, 20, 13. Link

  • Journal of Scientific and Innovative Research. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. JSIR Vol 2, Issue 4. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed). Longman Scientific & Technical. (General reference for sulfonamide/hydrazide work-up).

Sources

Troubleshooting

Identifying and minimizing side-products in 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide reactions.

Subject: Identification, Minimization, and Troubleshooting of Side-Products Executive Summary 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is a critical reagent used primarily as a sulfonyl source in cross-coupling re...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Identification, Minimization, and Troubleshooting of Side-Products

Executive Summary

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is a critical reagent used primarily as a sulfonyl source in cross-coupling reactions, a precursor for diazo compounds, and in the synthesis of bioactive sulfonamides. Its utility relies heavily on the nucleophilicity of the hydrazine moiety (


).

However, this functional group is labile. Users frequently encounter three classes of impurities that degrade performance:

  • Oligomeric Sulfonyl Hydrazides ("Dimers"): Formed during synthesis via self-coupling.

  • Sulfinic Acids/Sulfonates: Formed via hydrolysis or thermal decomposition.

  • Thiosulfonates: Formed via oxidative dimerization during storage.

This guide provides a mechanistic understanding of these side products and actionable protocols to eliminate them.

Diagnostic Guide: What is your impurity?

Use this table to identify the likely contaminant based on your observation.

ObservationProbable ImpurityCauseSolution
Insoluble white precipitate during synthesisBis-sulfonyl hydrazide (Dimer) Reaction of product with starting material (Sulfonyl Chloride).Use "Inverse Addition" protocol (see Sec 4).
Pink or Yellow discoloration of solidDisulfides / Thiosulfonates Air oxidation or trace iodine contamination.Recrystallize with EtOH; store under inert gas.
Low Yield in coupling reactionsSulfinic Acid / Sulfonate Hydrolysis due to wet solvents or high temperature.Dry solvents; keep reaction

unless necessary.
New spots on TLC (non-polar)Azines Condensation with acetone or aldehyde impurities.NEVER use acetone for cleaning or recrystallization.

Module 1: The "Dimer" Problem (Synthesis Phase)

The Mechanism

The most common side-product during the synthesis of sulfonohydrazides is the symmetric hydrazide (often called the "dimer"). This occurs when the highly reactive sulfonyl chloride precursor attacks the already-formed sulfonohydrazide instead of the hydrazine hydrate.

Pathway:

  • 
     (Target)
    
  • 
     (Impurity)
    
Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired pathway and the dimerization pathway.

SynthesisPathways Start 1,4-Benzodioxane (Precursor) SulfCl Sulfonyl Chloride Intermediate Start->SulfCl ClSO3H < 5°C Target Target Sulfonohydrazide (Product) SulfCl->Target Reaction with Excess Hydrazine Dimer Bis-sulfonyl Hydrazide (SIDE PRODUCT) SulfCl->Dimer Reaction with Target Product (Low Hydrazine Conc.) Hydrazine Hydrazine Hydrate (Nucleophile) Target->Dimer Nucleophilic Attack on Sulfonyl Chloride

Figure 1: Kinetic competition during synthesis. The red path represents the formation of the unwanted dimer, which occurs if the local concentration of sulfonyl chloride is too high relative to hydrazine.

Corrective Protocol: Inverse Addition

To prevent dimerization, you must ensure hydrazine is always in vast excess relative to the chloride.

  • Preparation: Dissolve hydrazine hydrate (2.5 - 3.0 equivalents) in THF or Ethanol. Cool to

    
    .
    
  • Inverse Addition: Dissolve the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in minimal THF. Add this solution dropwise into the hydrazine solution.

    • Why? This ensures every molecule of chloride enters a "sea" of hydrazine, statistically favoring the formation of the mono-substituted product.

  • Quench: After addition, stir for 30 mins, then dilute with water to precipitate the product. The dimer is often insoluble in organic solvents and may precipitate early; filtration can remove it.

Module 2: Stability & Decomposition (Storage Phase)

Sulfonohydrazides are thermally unstable and prone to oxidation.

Decomposition Pathways
  • Thermal: Releases nitrogen gas (

    
    ) to form sulfinic acids (
    
    
    
    ).
  • Oxidative: In the presence of air or weak oxidants, they form thiosulfonates (

    
    ).
    

Decomposition cluster_Thermal Thermal Degradation (>60°C) cluster_Oxidative Oxidative Degradation (Air/Light) Reagent 2,3-Dihydro-1,4-benzodioxine- 6-sulfonohydrazide Sulfinic Sulfinic Acid (R-SO2H) Reagent->Sulfinic Heat / Base Nitrogen N2 Gas Reagent->Nitrogen Elimination Thio Thiosulfonate (R-SO2-S-R) Reagent->Thio O2 / Slow Oxidation Water H2O Reagent->Water

Figure 2: Degradation pathways. Thermal stress leads to nitrogen loss, while oxidative stress leads to sulfur-sulfur bond formation (often colored impurities).

Storage Recommendations
  • Temperature: Store at

    
    .
    
  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass (light sensitive).

  • Shelf-life: Re-validate purity via TLC or NMR every 3 months.

Module 3: Frequently Asked Questions (FAQs)

Q1: I see a small impurity peak in the aromatic region of my NMR (approx 7.0 ppm). Is this the 5-isomer? A: It is possible but unlikely to be the major impurity if standard chlorosulfonation was used. The 1,4-benzodioxane ring directs substitution to the 6-position (para to the ether oxygen) due to steric and electronic factors.

  • Check: If the impurity peaks are symmetric doublets, it might be the bis-sulfonyl hydrazide dimer .

  • Check: If the peaks are shifted upfield, it may be the sulfonic acid (hydrolysis product).

Q2: Can I use acetone to wash my glassware or recrystallize? A: NO. Sulfonohydrazides react rapidly with ketones to form sulfonyl hydrazones (Schiff bases).

  • Reaction:

    
    .
    
  • Result: This creates a new, stable impurity that ruins downstream coupling efficiency. Use Methanol or Ethanol.[1]

Q3: My product turned pink after a week on the bench. Is it usable? A: The pink color indicates the formation of radical species or diazenyl intermediates due to air oxidation.

  • Action: If the color is faint, recrystallize immediately from hot ethanol. If deep red/brown, discard, as the active hydrazine content is likely compromised.

Validated Purification Protocol

If your batch contains side-products, follow this standard recrystallization procedure.

Materials:

  • Crude 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide[2]

  • Solvent: Ethanol (Absolute)

  • Anti-solvent: Water (Cold)

Steps:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (

    
    ).
    
    • Note: If insoluble white solids remain, filter them off while hot (this is likely the Dimer).

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not begin, add cold water dropwise until slight turbidity appears.

  • Cool in an ice bath (

    
    ) for 1 hour.
    
  • Filter the crystals and wash with cold 50% EtOH/Water.

  • Dry under high vacuum at room temperature (Do not heat

    
    ).
    

References

  • Crestey, F., Collot, V., & Rault, S. (2006). Synthesis of new 1,4-benzodioxin derivatives. Tetrahedron, 62(48), 11220-11226.

  • Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide.[2] Organic Syntheses, 40, 93. (Standard protocol for inverse addition).

  • Penketh, P. G., et al. (1994). Studies on the mechanism of decomposition... of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 37(18), 2912-2917.

  • Mondal, S., & Mal, P. (2018). Sulfonohydrazide-based synthesis of sulfinates. Journal of Organic Chemistry. (Discusses oxidative byproducts).[3][4][5]

Sources

Optimization

Technical Support Center: Degradation Pathways of Sulfonohydrazide Compounds in Biological Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonohydrazide compounds. This guide provides in-depth troubleshooting advice and frequently asked qu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonohydrazide compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of sulfonohydrazide degradation in biological media. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of sulfonohydrazide compounds.

FAQ 1: My sulfonohydrazide compound shows rapid degradation in plasma but is stable in buffer. What are the likely causes?

This is a common observation and typically points towards enzymatic degradation. Plasma is a complex biological matrix containing various enzymes, such as esterases and proteases, that can metabolize drug candidates.[1] While some compounds with functional groups like esters and amides are known to be susceptible to plasma hydrolysis, the hydrazone bond in some sulfonohydrazide derivatives can also be a point of metabolic instability.[2][3]

Possible Causes:

  • Enzymatic Hydrolysis: Plasma enzymes can catalyze the hydrolysis of the sulfonohydrazide or related moieties. The rate and extent of this degradation can vary between different species.[2]

  • Oxidative Metabolism: While less common in plasma compared to liver fractions, oxidative processes can still occur and contribute to degradation.

Troubleshooting Steps:

  • Inhibition Studies: To confirm enzymatic activity, perform plasma stability assays in the presence of broad-spectrum enzyme inhibitors (e.g., sodium fluoride for esterases). A significant reduction in degradation would confirm enzymatic involvement.

  • Heat Inactivation: Incubating the plasma at 56°C for 30 minutes prior to the assay can denature many enzymes. Comparing stability in heat-inactivated plasma versus active plasma can help isolate the enzymatic contribution.

  • Cross-Species Comparison: Evaluate the stability of your compound in plasma from different species (e.g., human, rat, mouse). Significant differences can indicate the involvement of specific enzymes with varying expression levels across species.[4][5]

FAQ 2: I am observing inconsistent results in my liver microsome stability assay for a sulfonohydrazide-containing drug candidate. What factors could be contributing to this variability?

Inconsistent results in liver microsomal stability assays can be frustrating but are often traceable to specific experimental variables. Liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), which are key players in oxidative metabolism.[6]

Key Factors Influencing Variability:

  • Cofactor Stability: The NADPH regenerating system is crucial for CYP activity. Ensure the components (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) are fresh and properly prepared. The activity of the regenerating system can decline with improper storage.

  • Microsomal Quality: The quality and metabolic activity of liver microsomes can vary between batches and suppliers. It is essential to use microsomes with certified activity for key CYP isoforms.

  • Incubation Conditions: Factors such as incubation temperature (should be maintained at 37°C), shaking speed, and the final concentration of organic solvent (e.g., DMSO) in the incubation mixture must be consistent across all experiments.[6]

  • Compound-Specific Issues: Some sulfonohydrazide compounds may exhibit low solubility in aqueous incubation buffers, leading to precipitation and artificially low degradation rates.

Troubleshooting Protocol:

  • Cofactor Check: Run a positive control compound with a known high clearance (e.g., verapamil or testosterone) in parallel with your test compound to verify the activity of the NADPH regenerating system.

  • Solubility Assessment: Visually inspect your incubation wells for any signs of precipitation. If solubility is a concern, consider reducing the initial compound concentration or using a co-solvent, ensuring the final concentration does not inhibit enzyme activity.

  • Standardize Protocol: Meticulously document and standardize all steps of your protocol, from reagent preparation to sample analysis, to minimize inter-assay variability.[6]

FAQ 3: What are the primary metabolic pathways I should anticipate for a novel sulfonohydrazide compound?

Understanding the potential metabolic fate of your compound is critical for interpreting experimental data. For sulfonohydrazides and related sulfonamide structures, several key degradation pathways are commonly observed.

Primary Degradation Pathways:

  • Oxidative Metabolism: This is a major route of biotransformation, primarily mediated by CYP enzymes in the liver.[7] Oxidation can occur at various positions on the molecule, including aromatic rings (hydroxylation) and alkyl side chains.[8] The hydrazide moiety itself can also be a target for oxidation.[9][10]

  • Hydrolysis: The S-N bond in sulfonamides can be susceptible to hydrolysis, although this is often a slower process under physiological pH compared to enzymatic degradation.[11][12][13] The stability of this bond can be influenced by the surrounding chemical structure and the pH of the medium.[4][14] Some studies indicate that sulfonamides are generally stable at neutral and alkaline pH but can degrade under acidic conditions.[12][14]

  • Acetylation: N-acetylation is a common Phase II metabolic pathway for sulfonamides, mediated by N-acetyltransferases.[7] This pathway can significantly alter the pharmacological and toxicological properties of the parent compound.

  • Decomposition of the Hydrazinyl Group: The hydrazinyl group can be removed under certain conditions, which may lead to the formation of sulfonyl radicals. While this reactivity is utilized in synthetic chemistry, it can be a metabolic liability in a biological system.[6]

The following diagram illustrates the potential degradation pathways for a generic sulfonohydrazide compound.

cluster_0 Primary Degradation Pathways of Sulfonohydrazides A Sulfonohydrazide Parent Compound B Oxidative Metabolites (e.g., Hydroxylated) A->B Oxidation (CYPs) C Hydrolysis Products (Sulfinic Acid & Hydrazine Derivative) A->C Hydrolysis D N-Acetylated Metabolites A->D N-Acetylation E Sulfonyl Radical (via Hydrazinyl Cleavage) A->E Decomposition

Caption: Major metabolic pathways for sulfonohydrazide compounds.

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific experimental issues.

Guide 1: Investigating Unexpectedly High Instability in Plasma

Scenario: A lead sulfonohydrazide compound demonstrates over 90% degradation within a 30-minute incubation in rat plasma, which is significantly higher than anticipated.

Objective: To systematically identify the cause of the rapid degradation.

Experimental Workflow:

cluster_1 Troubleshooting High Plasma Instability start High Instability Observed (>90% degradation in 30 min) step1 Step 1: Confirm Non-Enzymatic Degradation (Incubate in Buffer vs. Plasma) start->step1 step2 Step 2: Assess Enzymatic Contribution (Heat-Inactivated Plasma) step1->step2 If stable in buffer step3 Step 3: Identify Enzyme Class (Incubate with Inhibitors) step2->step3 If degradation is reduced step4 Step 4: Metabolite Identification (LC-MS/MS Analysis) step3->step4 If specific inhibitor is effective end Conclusion: Dominant Degradation Pathway Identified step4->end

Caption: Systematic workflow for troubleshooting high plasma instability.

Detailed Steps:

  • Control for Chemical Instability:

    • Protocol: Incubate the compound at the same concentration and temperature in a simple buffer solution (e.g., phosphate-buffered saline, PBS) at a physiological pH of 7.4.

    • Expected Outcome: If the compound is stable in buffer, it confirms that the degradation observed in plasma is biologically mediated.[2]

  • Evaluate the Role of Enzymes:

    • Protocol: Prepare heat-inactivated plasma by heating it at 56°C for 30 minutes. Perform the stability assay in parallel with active plasma and heat-inactivated plasma.

    • Expected Outcome: A significant decrease in degradation in the heat-inactivated plasma strongly suggests that heat-labile enzymes are responsible for the observed instability.

  • Pinpoint the Enzyme Class:

    • Protocol: Conduct the plasma stability assay in the presence of specific enzyme inhibitors.

      • Esterase Inhibitors: Sodium Fluoride (NaF) or bis(4-nitrophenyl) phosphate (BNPP).

      • Protease Inhibitors: A cocktail of protease inhibitors (e.g., aprotinin, leupeptin).

    • Expected Outcome: A reduction in degradation in the presence of a specific inhibitor will help identify the class of enzymes involved.

  • Identify the Metabolites:

    • Protocol: Analyze the samples from the plasma stability assay using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

    • Expected Outcome: By comparing the mass spectra of the samples over time, you can identify the major metabolites formed. This will provide direct evidence of the metabolic transformation (e.g., hydrolysis, oxidation).[4][5]

Guide 2: Addressing Low or No Metabolism in Liver S9 Fractions

Scenario: A sulfonohydrazide compound shows no significant degradation in a liver S9 fraction assay, even with the inclusion of appropriate cofactors for both Phase I and Phase II metabolism.

Objective: To determine if the lack of metabolism is genuine or an artifact of the experimental setup.

Potential Issues and Solutions:

Potential Issue Troubleshooting Step Rationale
Poor Compound Permeability Use hepatocytes as the in vitro system.Liver S9 fractions lack the cellular transporters present in intact hepatocytes. If your compound requires active transport to reach the metabolic enzymes, this could be a limiting factor. Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes, cofactors, and transporters.[6]
Involvement of Non-CYP Enzymes Test for the involvement of other enzyme systems.While CYPs are major players, other enzymes like flavin-containing monooxygenases (FMOs) or monoamine oxidases (MAOs) could be responsible for metabolism.[15] Specific inhibitors for these enzymes can be used in your S9 or microsomal assays.
Compound is Genuinely Highly Stable Progress to in vivo pharmacokinetic studies.If extensive in vitro testing shows no metabolism, the compound may indeed be highly stable. The next logical step is to evaluate its pharmacokinetic profile in an animal model to determine its in vivo clearance and half-life.
Analytical Method Insufficiency Re-validate your LC-MS/MS method.Ensure your analytical method is sensitive enough to detect small decreases in the parent compound and the formation of potential metabolites. Check for issues like ion suppression from the biological matrix.

III. Experimental Protocols

Protocol 1: Standard Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a sulfonohydrazide-containing compound using liver microsomes.[6]

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10-20 mM stock solution of the sulfonohydrazide compound in DMSO.

  • Liver Microsomes: Thaw a vial of pooled liver microsomes (e.g., human, rat) on ice. Dilute to the desired concentration (typically 0.5-1 mg/mL) in a cold phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.

2. Incubation Procedure:

  • In a 96-well plate, add the liver microsome suspension.

  • Add the test compound (final concentration typically 1 µM) and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Sample Analysis:

  • Centrifuge the terminated samples to precipitate the proteins.[6]

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the appropriate equations that factor in the microsomal protein concentration.

IV. References

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Biological Target Validation of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (BDSH-6)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (referred to herein as BDSH-6 ) represents a "privileged scaffold" in medicinal chemistry. It combines a 1,4-be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (referred to herein as BDSH-6 ) represents a "privileged scaffold" in medicinal chemistry. It combines a 1,4-benzodioxane core (common in adrenergic and serotonergic modulators) with a sulfonohydrazide tail.

Unlike standard sulfonamides which are established Carbonic Anhydrase (CA) inhibitors, the sulfonohydrazide moiety introduces unique reactivity. It can act as a transition-state mimic for specific hydrolases or, under oxidative conditions, generate reactive diazene species for covalent modification. Recently, aryl sulfonohydrazides have also emerged as potent inhibitors of histone acetyltransferases (specifically KAT6A ).[1]

This guide outlines the critical workflow to validate the biological target of BDSH-6, distinguishing between its activity as a Carbonic Anhydrase Inhibitor (CAI) and a KAT6A Epigenetic Modulator .

Comparative Performance Analysis

To validate BDSH-6, it must be benchmarked against established inhibitors of its putative targets.

Table 1: BDSH-6 vs. Standard Reference Compounds

FeatureBDSH-6 (Test Compound) Acetazolamide (Standard CAI) WM-8014 (KAT6A Inhibitor)
Primary Pharmacophore Benzodioxane + Sulfonohydrazide1,3,4-Thiadiazole + SulfonamideBenzoyl sulfonohydrazide
Primary Target Class Putative: Carbonic Anhydrase / KAT6ACarbonic Anhydrase (Pan-isoform)KAT6A / KAT6B (MOZ/MORF)
Binding Mechanism Reversible (Zn²⁺ coordination) or Covalent (via oxidation)Reversible Zn²⁺ coordinationReversible Acetyl-CoA competition
Cellular Permeability High (Predicted cLogP ~1.5)Low to ModerateHigh
Key Validation Risk Chemical instability (oxidation to sulfinate)Off-target diuretic effectsSelectivity against KAT5/7

Analyst Note: BDSH-6 is structurally distinct from Acetazolamide. If your phenotypic screen shows efficacy in hypoxic tumors, prioritize the Carbonic Anhydrase IX (CA-IX) validation path. If the phenotype involves senescence or cell cycle arrest, prioritize the KAT6A path.

Validation Phase I: Biophysical Screening (Thermal Shift)

Before expensive enzymatic assays, Differential Scanning Fluorimetry (DSF) provides rapid "Go/No-Go" evidence of direct physical binding.

Protocol: High-Throughput Thermal Shift Assay (TSA)

Objective: Determine if BDSH-6 thermally stabilizes recombinant CA-II or KAT6A domains.

Reagents:

  • Recombinant Protein: Human CA-II (Sigma) or KAT6A catalytic domain (Active Motif).

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl.

Workflow:

  • Preparation: Dilute protein to 2 µM in assay buffer.

  • Dye Addition: Add SYPRO Orange to a final concentration of 5x.

  • Compound Dosing: Add BDSH-6 at 10 µM, 50 µM, and 100 µM (keep DMSO < 1%). Include Acetazolamide (10 µM) as a positive control for CA-II.

  • Thermal Ramp: Use a qPCR machine (e.g., Roche LightCycler). Ramp from 25°C to 95°C at 0.05°C/sec.

  • Data Analysis: Calculate the melting temperature (

    
    ) using the first derivative of the fluorescence curve.
    

Validation Criteria:

  • Valid Hit:

    
     (shift relative to DMSO).
    
  • Negative Result:

    
     suggests no direct binding or non-specific aggregation.
    

Validation Phase II: Enzymatic Activity & Mechanism

If TSA confirms binding, you must verify functional inhibition. The following protocol focuses on the Carbonic Anhydrase pathway, the most likely target for this scaffold.

Protocol: Esterase Activity Assay (Colorimetric)

Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow, Abs 405 nm). BDSH-6 inhibition will reduce the rate of color formation.

Step-by-Step Methodology:

  • Buffer Prep: 12.5 mM Tris-SO₄, pH 7.6.

  • Substrate: Dissolve p-NPA in acetone (3 mM stock).

  • Enzyme Mix: Prepare CA-II (0.5 µM) in buffer.

  • Incubation:

    • Mix 140 µL Buffer + 20 µL Enzyme + 20 µL BDSH-6 (varying concentrations).

    • Incubate for 15 minutes at 25°C (Critical for sulfonohydrazides to equilibrate).

  • Reaction Start: Add 20 µL Substrate (p-NPA).

  • Measurement: Monitor Absorbance at 405 nm every 15 seconds for 10 minutes.

Data Processing:

  • Plot Initial Velocity (

    
    ) vs. [Inhibitor].
    
  • Fit to the Cheng-Prusoff equation to determine

    
    .
    
  • Success Metric: An

    
     confirms BDSH-6 as a potent lead.
    

Validation Phase III: Cellular Target Engagement (CETSA)

Biochemical potency does not guarantee cellular efficacy. The Cellular Thermal Shift Assay (CETSA) proves the drug enters the cell and engages the target in a complex proteome.

Protocol: Intact Cell CETSA
  • Cell Culture: Grow HCT116 cells to 80% confluence.

  • Treatment: Treat with 10 µM BDSH-6 or DMSO for 1 hour at 37°C.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot & Heat: Split samples into 10 PCR tubes. Heat each tube to a different temperature (37°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, freeze-thaw (3x) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Aggregated/unbound protein precipitates).

  • Detection: Run supernatant on SDS-PAGE. Immunoblot for CA-II or KAT6A.

Interpretation:

  • If BDSH-6 binds the target, the protein will remain soluble at higher temperatures compared to the DMSO control.

  • Visual Output: A "shift" to the right in the Western Blot intensity curve.

Logic Diagram: Target Deconvolution Workflow

The following diagram illustrates the decision tree for validating BDSH-6, distinguishing between its two primary potential mechanisms.

BDSH6_Validation Start Compound: BDSH-6 (Benzodioxine Sulfonohydrazide) Hypothesis Hypothesis Generation: 1. Carbonic Anhydrase (CA) Inhibitor 2. KAT6A Acetyltransferase Inhibitor Start->Hypothesis TSA Phase 1: Thermal Shift Assay (TSA) (Biophysical Binding) Hypothesis->TSA Decision1 Is ΔTm > 2°C? TSA->Decision1 Enzyme_CA Phase 2A: Esterase/Hydrolase Assay (Substrate: p-NPA) Decision1->Enzyme_CA Yes (CA-II Binding) Enzyme_KAT Phase 2B: HAT Activity Assay (Substrate: Histone H3) Decision1->Enzyme_KAT Yes (KAT6A Binding) Fail Stop: Non-binder / Artifact Decision1->Fail No CETSA Phase 3: Cellular Engagement (CETSA) (In-cellulo Validation) Enzyme_CA->CETSA IC50 < 1µM Enzyme_KAT->CETSA IC50 < 1µM Success Validated Lead Candidate CETSA->Success Thermal Stabilization Confirmed

Caption: Decision matrix for validating BDSH-6 target engagement, moving from biophysical screening to cellular confirmation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2] Nature Protocols, 9(9), 2100–2122. Link

  • Baell, J. B., et al. (2018). KAT6A Inhibitors: Discovery of WM-8014 as a Potent and Selective Inhibitor of Chromatin Remodeling. Journal of Medicinal Chemistry, 61(15), 6927-6944. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Enzyme Active Site and Iron Coordination. Expert Opinion on Drug Discovery, 14(11), 1175-1189. Link

Sources

Comparative

Ensuring the reproducibility of experimental results with 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide.

Executive Summary This technical guide addresses the reproducibility challenges associated with 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide , a specialized sulfonyl radical precursor.[1] While sulfonohydrazides offer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the reproducibility challenges associated with 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide , a specialized sulfonyl radical precursor.[1] While sulfonohydrazides offer a stable solid-state alternative to volatile or hydrolytically unstable sulfonyl chlorides, their application in cross-coupling and sulfonylative transformations is often plagued by inconsistent yields. This inconsistency typically stems from unoptimized oxidative activation and the specific electronic influence of the electron-rich 1,4-benzodioxane scaffold. This document provides a comparative analysis, a self-validating experimental protocol, and a mechanistic troubleshooting framework to ensure high-fidelity results.

Chemical Profile & Stability Mechanics

To ensure reproducibility, one must first understand the reagent's behavior. The 1,4-benzodioxane moiety functions as a moderate electron-donating group (EDG).

  • Structural Impact: The oxygen atoms in the dioxane ring donate electron density into the aromatic system. When this reagent is oxidized to generate a sulfonyl radical (

    
    ), the radical is somewhat stabilized by this donation compared to a standard phenyl ring.
    
  • The Stability Paradox: While the solid reagent is air-stable, the intermediate generated during reaction is sensitive. If the oxidative potential of the system is too high, over-oxidation to the sulfonate ester can occur; if too low, the hydrazide remains unreacted.

Comparative Analysis: Reagent Selection

Why use the sulfonohydrazide over traditional alternatives? The choice dictates the experimental setup.

Table 1: Comparative Performance of Sulfonylating Reagents

FeatureSulfonohydrazide (Subject)Sulfonyl Chloride (Traditional)Sodium Sulfinate (Salt)
Physical State Stable Crystalline SolidLiquid/Low-melting SolidStable Solid Powder
Moisture Sensitivity Low (Hygroscopic but stable)High (Hydrolyzes rapidly)Low
Solubility (Organics) Good (MeOH, DMSO, DCM)ExcellentPoor (Requires H2O/Phase Transfer)
Activation Mode Oxidative (I2, Cu, Electrochemical)Nucleophilic SubstitutionOxidative or Electrophilic
Atom Economy Moderate (Loss of N2)Good (Loss of HCl)High
Reproducibility Risk Oxidant stoichiometry Reagent purity (Hydrolysis) Phase transfer efficiency
Decision Logic for Researchers

Use the following logic flow to determine if the sulfonohydrazide is the correct choice for your specific substrate.

ReagentSelection Start Target: Sulfonylation Reaction Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is the substrate water-soluble? Q1->Q2 Yes (Neutral req.) ResultA Use Sulfonyl Chloride (Requires Base) Q1->ResultA No (Base OK) ResultB Use Sodium Sulfinate (Requires Aqueous/PTC) Q2->ResultB Yes ResultC Use Sulfonohydrazide (Neutral/Oxidative) Q2->ResultC No (Organic Solv.)

Figure 1: Decision matrix for selecting sulfonylating reagents based on substrate solubility and sensitivity.

The Reproducibility Crisis: Critical Failure Points

Experiments with 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide fail primarily due to three factors often overlooked in standard literature:

  • Oxidant Degradation: If using Iodobenzene diacetate (PIDA) or TBHP, the oxidant quality varies between batches. An aged oxidant leads to incomplete radical generation.

  • Nitrogen Extrusion Kinetics: The reaction releases

    
     gas. In sealed tubes, pressure buildup can shift equilibrium or cause solvent loss if not properly capped. In open flasks, oxygen interference can quench the radical.
    
  • Amine Impurities: Synthesis of the hydrazide often leaves trace hydrazine. This acts as a catalyst poison in Copper-mediated reactions.

Validated Protocol: C-S Cross-Coupling

Application: Synthesis of Vinyl Sulfones (Coupling with Styrenes). Mechanism: Radical Oxysulfonylation.

Reagents & Equipment[6][7][8][9][10]
  • Substrate: Styrene derivative (1.0 equiv)

  • Reagent: 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (1.2 equiv)

  • Catalyst: TBAI (Tetrabutylammonium iodide) (20 mol%)

  • Oxidant: TBHP (70% aq. solution) (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous not strictly required, but consistent grade is essential)

Step-by-Step Workflow

Step 1: Reagent Quality Check (Self-Validation)

  • Action: Run a TLC of the sulfonohydrazide (50% EtOAc/Hexane).

  • Pass Criteria: Single spot,

    
    . If a baseline spot exists (sulfonic acid salt) or a solvent front spot (disulfide) appears, recrystallize from Ethanol before use.
    

Step 2: Reaction Setup

  • Charge a reaction tube equipped with a magnetic stir bar with the sulfonohydrazide (1.2 equiv) and TBAI (0.2 equiv).

  • Add the solvent (Concentration 0.2 M).

  • Add the styrene substrate (1.0 equiv).

  • Crucial Step: Add TBHP dropwise over 5 minutes. Do not dump. Rapid addition causes a massive exotherm and rapid

    
     evolution, leading to potential spillover and yield loss.
    

Step 3: Monitoring & Quenching

  • Heat to 80°C.

  • Validation Point: The reaction mixture should turn deep red/brown (Iodine generation) and then fade to light orange as the reaction completes.

  • Monitor via TLC. The disappearance of the hydrazide is faster than the styrene. Do not stop until the styrene is consumed.

Step 4: Isolation

  • Cool to room temperature.

  • Quench with saturated

    
     (Sodium Thiosulfate) to remove excess iodine/oxidant. Failure to do this results in product decomposition during column chromatography.
    
  • Extract with Ethyl Acetate.[2]

Mechanistic Pathway & Troubleshooting

Mechanism Hydrazide Sulfonohydrazide (Precursor) Oxidation Oxidation (TBHP/I-) Hydrazide->Oxidation -N2 Gas Intermediate Sulfonyl Radical (Ar-SO2•) Oxidation->Intermediate Coupling Alkenyl Trap (C-S Bond Formation) Intermediate->Coupling Desired Path Byproduct Disulfide (Dimerization) Intermediate->Byproduct Low Substrate Conc. (FAILURE MODE)

Figure 2: Mechanistic pathway highlighting the competition between productive coupling and dimerization.

Troubleshooting & QC

Symptom: Low Yield, High Dimer Formation (Disulfide)

  • Cause: The concentration of the radical intermediate is too high relative to the substrate trap.

  • Fix: Increase the equivalents of the styrene/alkene substrate to 1.5x or lower the reaction temperature to 60°C to slow the radical generation rate.

Symptom: No Reaction, Hydrazide Recovered

  • Cause: Oxidant failure. TBHP (aq) degrades over time.

  • Fix: Validate TBHP activity via an iodide starch paper test (should turn black instantly). Alternatively, switch to a solid oxidant like

    
     (Potassium Persulfate).
    

Symptom: Complex Mixture/Tarry Residue

  • Cause: The benzodioxane ring is electron-rich and susceptible to electrophilic aromatic substitution or polymerization under highly acidic conditions.

  • Fix: Ensure the reaction remains neutral. If using acidic oxidants, buffer with

    
    .
    

References

  • Sulfonyl Hydrazides in Organic Synthesis Source:Chemical Reviews Note: Comprehensive review on the reactivity of sulfonyl hydrazides as radical precursors. URL:[Link]

  • Recent Advances in the Synthesis of Sulfones Source:SciSpace / Organic Chemistry Portal Note: Details the comparative advantages of hydrazides vs. sulfinates and chlorides. URL:[Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides Source:MDPI Note: Provides experimental data on the stability and conversion of sulfonohydrazides, relevant for understanding their decomposition pathways. URL:[Link]

  • PubChem Compound Summary: 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide Source:National Library of Medicine Note: Specific physicochemical properties and safety data for the benzodioxane derivative. URL:[Link]

Sources

Validation

Benchmarking 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide against standard-of-care drugs.

Executive Summary 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (BDSH) (CAS: 1094453-02-7) represents a "privileged structure" in medicinal chemistry—a scaffold capable of providing high-affinity ligands for diverse bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (BDSH) (CAS: 1094453-02-7) represents a "privileged structure" in medicinal chemistry—a scaffold capable of providing high-affinity ligands for diverse biological targets.[1] While often utilized as a synthetic precursor for sulfonylating heterocycles, its pharmacological profile as a lead compound demonstrates significant potential when benchmarked against Standard-of-Care (SoC) agents in oncology and inflammation.

This guide objectively benchmarks BDSH against Doxorubicin (broad-spectrum oncology SoC) and Zileuton (5-Lipoxygenase inhibitor SoC), focusing on its dual-mechanism capability: modulating oxidative stress pathways and inducing apoptosis in solid tumor lines (MCF-7, HepG2).

Part 1: Technical Benchmarking & Performance Metrics

Pharmacological Profile vs. Standard-of-Care

The benzodioxane moiety mimics natural catechols, allowing BDSH to interact with redox-sensitive enzymes. The sulfonohydrazide group acts as a pharmacophore for carbonic anhydrase (CA) and lipoxygenase (LOX) inhibition.

Table 1: Comparative Efficacy Data (In Vitro)

MetricBDSH (Test Compound)Doxorubicin (Oncology SoC)Zileuton (Inflammation SoC)Interpretation
IC50 (MCF-7 Breast Cancer) 4.2 ± 0.5 µM0.8 ± 0.1 µMN/ABDSH shows moderate potency but significantly lower toxicity to non-malignant fibroblasts (Selectivity Index > 40).
IC50 (5-LOX Inhibition) 12.5 µMN/A0.5 - 1.0 µMBDSH acts as a competitive inhibitor, though less potent than Zileuton; offers better lipophilicity (LogP ~0.99).
Solubility (PBS, pH 7.4) Moderate (requires DMSO)High (Water soluble salt)LowBDSH requires formulation optimization but penetrates membranes effectively due to the benzodioxane lipophilicity.
Mechanism of Action Dual: LOX inhibition + ROS inductionDNA Intercalation / Topo II inhibitionIron chelation at 5-LOX active siteBDSH avoids cardiotoxicity associated with anthracyclines (Doxorubicin).
Structural Advantages
  • The Benzodioxane Ring: Provides steric rigidity and electronic properties similar to catecholamines without the rapid metabolic instability.

  • The Sulfonohydrazide Moiety: Serves as a "warhead" capable of hydrogen bonding with active site zinc or iron ions (in metalloenzymes like LOX or CA) and can undergo metabolic conversion to sulfonamides (a class including Celecoxib).

Part 2: Mechanism of Action (Visualized)

BDSH operates via a Redox-Modulatory Pathway . Unlike Doxorubicin, which causes indiscriminate DNA damage, BDSH targets the arachidonic acid pathway (via LOX) and simultaneously elevates Reactive Oxygen Species (ROS) specifically in cancer cells, triggering mitochondrial apoptosis.

BDSH_Mechanism BDSH BDSH (Compound) LOX 5-Lipoxygenase (5-LOX) BDSH->LOX Inhibits (IC50 ~12µM) ROS Intracellular ROS BDSH->ROS Accumulation Leukotrienes Leukotrienes (Pro-Tumor) LOX->Leukotrienes Blocked by BDSH Arachidonic Arachidonic Acid Arachidonic->LOX Apoptosis Apoptosis (Cell Death) Leukotrienes->Apoptosis Reduced Survival Signals Mito Mitochondrial Depolarization ROS->Mito Triggers Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis

Figure 1: Dual-action mechanism of BDSH targeting 5-LOX inhibition and ROS-mediated mitochondrial apoptosis.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate the benchmarking data, follow these protocols. These workflows are designed with internal controls to ensure data integrity.

Protocol A: 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: Quantify the efficacy of BDSH against the SoC Zileuton.

Reagents:

  • Purified Potato 5-LOX (cheaper/stable surrogate for human 5-LOX).

  • Substrate: Linoleic acid (2 mM).

  • Buffer: Borate buffer (pH 9.0).

  • Control: Zileuton (Positive Control), DMSO (Vehicle).

Workflow:

  • Preparation: Dissolve BDSH in DMSO to create a 10 mM stock. Serial dilute to 0.1–100 µM.

  • Incubation: Mix 2.95 mL Borate buffer + 25 µL 5-LOX enzyme solution + 10 µL BDSH (or Zileuton). Incubate at 25°C for 10 mins.

  • Initiation: Add 15 µL Linoleic acid substrate.

  • Measurement: Monitor the increase in absorbance at 234 nm (formation of hydroperoxide) using a UV-Vis spectrophotometer for 5 minutes.

  • Calculation:

    
    
    Validation Check: The Zileuton control must show >80% inhibition at 10 µM. If not, the enzyme activity is compromised.
    
Protocol B: Synthesis of Sulfonamide Derivatives (Chemical Utility)

Context: BDSH is often used to generate sulfonamide libraries. This protocol validates its purity and reactivity.

Synthesis_Workflow Step1 BDSH (Start) Step2 Oxidation (+ CuCl / O2) Step1->Step2 Activation Step3 Coupling (+ Amine) Step2->Step3 Intermediate Step4 Product: Sulfonamide Step3->Step4 Yield >85%

Figure 2: Oxidative coupling workflow converting BDSH to biologically active sulfonamides.

Step-by-Step:

  • Reaction: Combine BDSH (1.0 equiv), Target Amine (1.2 equiv), and CuCl (10 mol%) in Acetonitrile.

  • Conditions: Stir at room temperature under open air (O2 balloon optional for speed) for 4 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Validation: NMR must show disappearance of hydrazide protons (broad singlet ~8-9 ppm) and appearance of sulfonamide NH.

Part 4: Critical Analysis & Recommendations

When to use BDSH over SoC?
  • Drug Resistance Studies: In MCF-7 cell lines resistant to Doxorubicin, BDSH derivatives often retain potency because they do not rely on Topoisomerase II inhibition.

  • Fragment-Based Drug Design (FBDD): The benzodioxane core is a "privileged scaffold." Using BDSH allows for rapid diversification into sulfonamides, sulfonyl fluorides, or sulfones, making it superior to rigid SoC drugs for library generation.

  • Safety Profile: Early ADMET data suggests BDSH derivatives have lower cardiotoxicity risks compared to anthracyclines, though solubility remains a hurdle.

Limitations
  • Potency: As a mono-therapy, BDSH (IC50 ~4 µM) is less potent than Paclitaxel or Doxorubicin (IC50 < 1 µM). It is best positioned as a Lead Compound for optimization, not a final drug product.

  • Solubility: The planar benzodioxane ring reduces aqueous solubility. Formulation with cyclodextrins is recommended for in vivo studies.

References

  • PubChem. (2025).[1][2][3] 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide | C8H10N2O4S.[3] National Library of Medicine. [Link]

  • Khan, M. et al. (2025). Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. (Demonstrates LOX inhibition context). [Link]

  • Senkardes, S. et al. (2016). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. PMC. (Benchmarks hydrazones against MCF-7 lines). [Link]

  • Zhao, J. et al. (2011).[4] Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 2,3-dihydro-1,4-benzodioxine-6-sulfonamide. (Toxicity and physicochemical data). [Link]

Sources

Comparative

In Vivo Validation of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide: A Comparative Guide to its Therapeutic Potential in Oncology

This guide provides a comprehensive in vivo validation framework for 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide, a novel investigational compound. By objectively comparing its performance against established and tar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vivo validation framework for 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide, a novel investigational compound. By objectively comparing its performance against established and targeted anti-cancer agents, we offer researchers and drug development professionals a robust methodology for assessing its therapeutic potential. The protocols and insights herein are grounded in established preclinical validation standards.

The chemical structure of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (henceforth designated BSH) combines two key pharmacophores: a 1,4-benzodioxane ring and a sulfonohydrazide group. The 1,4-benzodioxane framework is a privileged structure found in numerous biologically active compounds, known to confer favorable pharmacokinetic properties.[1][2] More specifically, the sulfonohydrazide moiety has been identified in several recent studies as a promising scaffold for anticancer agents, with derivatives showing potent activity against various cancer cell lines, including colon and liver cancer.[3][4][5] Mechanistic studies on related sulfonylhydrazone compounds suggest that their mode of action may involve the inhibition of critical oncogenic signaling pathways, such as the Phosphoinositide 3-kinase (PI3K) pathway.[5][6]

This guide will therefore proceed under the hypothesis that BSH acts as an inhibitor of the PI3K/Akt signaling pathway, a frequently dysregulated cascade in human cancers. We will compare its in vivo efficacy and tolerability against a standard-of-care cytotoxic agent, Doxorubicin, and a targeted PI3Kα inhibitor, Alpelisib.

Comparative Efficacy and Safety Profile

The primary goal of in vivo validation is to assess both the anti-tumor activity and the safety profile of a novel agent. The following table summarizes hypothetical, yet plausible, data from a preclinical human colon carcinoma xenograft model.

Table 1: Comparative In Vivo Efficacy and Tolerability in HCT-116 Xenograft Model

CompoundDosing Regimen (i.p.)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)Overall Survival Benefit
Vehicle Control10 mL/kg, daily0%+2.5%-
BSH 50 mg/kg, daily78%-3.1%Significant (p<0.01)
Doxorubicin5 mg/kg, weekly85%-12.8%Significant (p<0.01)
Alpelisib25 mg/kg, daily65%-4.5%Moderate (p<0.05)

Data are representative and for illustrative purposes.

This comparative data suggests that BSH could possess potent anti-tumor efficacy, comparable to Doxorubicin, but with a significantly improved tolerability profile, as indicated by the minimal body weight loss. Its performance surpasses the targeted comparator, Alpelisib, in this hypothetical model, marking it as a strong candidate for further development.

Postulated Mechanism of Action: PI3K Pathway Inhibition

The PI3K/Akt pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. We postulate that BSH exerts its anti-tumor effects by inhibiting this pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation BSH BSH (Investigational Inhibitor) BSH->PI3K Inhibition Alpelisib Alpelisib (PI3Kα Inhibitor) Alpelisib->PI3K

Caption: Postulated mechanism of BSH targeting the PI3K/Akt signaling pathway.

Experimental Protocols: In Vivo Xenograft Model

The following protocol describes a standard methodology for evaluating the efficacy of an anti-cancer compound using a human cell line-derived xenograft (CDX) model. This self-validating system includes a vehicle control, a standard-of-care control, and a targeted therapy comparator to provide a comprehensive assessment.[7][8]

Animal Model and Cell Line
  • Animal: Female athymic nude mice (Nu/Nu), 6-8 weeks old. These mice are immunocompromised, which prevents the rejection of human tumor xenografts.[9]

  • Cell Line: HCT-116 (human colon carcinoma), known to have mutations that activate the PI3K pathway. Cells are cultured under standard conditions and confirmed to be pathogen-free before implantation.

Tumor Implantation and Cohort Formation
  • HCT-116 cells (5 x 10^6 cells in 100 µL of Matrigel/PBS mixture) are implanted subcutaneously into the right flank of each mouse.

  • Tumor growth is monitored with caliper measurements (Volume = 0.5 x Length x Width²).

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment cohorts (n=8-10 mice per group) to ensure a statistically relevant sample size.

Dosing and Administration
  • Vehicle Control: Administered daily via intraperitoneal (i.p.) injection. The vehicle should be the same solvent used to formulate the test compounds (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).

  • BSH: Administered daily via i.p. injection at a pre-determined dose (e.g., 50 mg/kg), based on initial maximum tolerated dose (MTD) studies.

  • Doxorubicin: Administered weekly via i.p. injection (e.g., 5 mg/kg). The intermittent schedule is necessary due to its known toxicity.

  • Alpelisib: Administered daily via i.p. injection (e.g., 25 mg/kg).

Monitoring and Endpoints
  • Tumor Volume: Measured 2-3 times per week.

  • Body Weight: Measured 2-3 times per week as a key indicator of systemic toxicity.

  • Clinical Observations: Daily monitoring for any signs of distress or adverse reactions.

  • Primary Endpoint: The study is terminated when tumors in the vehicle control group reach a pre-determined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days). Tumor Growth Inhibition (TGI) is calculated.

  • Secondary Endpoint (Optional): A separate cohort may be used for a survival study, where the endpoint is a pre-defined tumor volume or humane endpoint.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Study Execution cluster_analysis Phase 3: Analysis A1 Cell Culture (HCT-116) B1 Tumor Implantation (Subcutaneous) A1->B1 A2 Animal Acclimation (Athymic Nude Mice) A2->B1 B2 Tumor Growth Monitoring B1->B2 B3 Randomization into Cohorts (n=10/group) B2->B3 B4 Treatment Administration (Vehicle, BSH, Doxorubicin, Alpelisib) B3->B4 B5 Data Collection (Tumor Volume, Body Weight) B4->B5 C1 Endpoint Reached B5->C1 C2 Euthanasia & Tissue Collection C1->C2 C3 Data Analysis (TGI, Statistics) C2->C3 C4 Report Generation C3->C4

Caption: Experimental workflow for the in vivo xenograft study.

Conclusion and Future Directions

The presented framework provides a clear and scientifically rigorous path for the in vivo validation of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (BSH). Based on the known bioactivity of its core moieties, BSH presents a promising new chemical entity for oncology. The hypothetical data, when compared against both standard chemotherapy and targeted therapy, highlights its potential for high efficacy coupled with a superior safety profile.

Successful validation through the described xenograft model would justify progression to more complex preclinical models, such as patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[10] Furthermore, pharmacodynamic studies on tumor tissue collected at the endpoint would be crucial to confirm the on-target activity of BSH by measuring the modulation of the PI3K/Akt pathway (e.g., via Western blot for p-Akt). This comprehensive, data-driven approach is essential for de-risking the compound and building a strong case for its continued development toward clinical application.

References

  • Vertex AI Search. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • ijpras. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Benchchem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
  • MDPI. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • Research Communities. (2025). Novel in vivo models for better treatment development in cancer.
  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services.
  • PMC. (2018). In Vivo Validation Model of a Novel Anti-Inflammatory Scaffold in Interleukin-10 Knockout Mouse.
  • PMC. (n.d.). Exploring novel nitrofuranyl sulfonohydrazides as anti‐Leishmania and anti‐cancer agents: Synthesis, in vitro efficacy and hit identification.
  • In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021).
  • ResearchGate. (2018). In vivo screening models of anticancer drugs.
  • MDPI. (2026). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli.
  • PubMed. (2024). Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies.
  • Google Patents. (n.d.). WO2001023382A1 - Pharmaceutically active sulfonyl hydrazide derivatives.
  • PubMed. (2021). New derivatives of sulfonylhydrazone as potential antitumor agents: Design, synthesis and cheminformatics evaluation.
  • Semantic Scholar. (n.d.). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane.
  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025).
  • ResearchGate. (2021). (PDF) New derivatives of sulfonylhydrazone as potential antitumor agents: Design, synthesis and cheminformatics evaluation.
  • ResearchGate. (2025). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine.
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide | C8H10N2O4S.
  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Chem-Impex. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Santa Cruz Biotechnology. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-sulphonamide | CAS 90222-81-4 | SCBT.
  • EPA. (2025). 2,3-dihydro-1,4-benzodioxine-6-sulfonamide Properties.
  • Sigma-Aldrich. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride 95 1368844-00-1.
  • 2,3-dihydro-1,4-benzodioxin-6-yl(imino)methyl-lambda6-sulfanone. (n.d.).
  • Bentham Science Publisher. (n.d.). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds.
  • PMC. (n.d.). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies.

Sources

Validation

Advantages of the 2,3-Dihydro-1,4-benzodioxine scaffold in drug design.

Executive Summary The 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxan ) scaffold is a "privileged structure" in medicinal chemistry, distinguished by its ability to present a catechol-like motif in a metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxan ) scaffold is a "privileged structure" in medicinal chemistry, distinguished by its ability to present a catechol-like motif in a metabolically stable, conformationally restricted format. Unlike open-chain analogs (e.g., 1,2-dimethoxybenzenes) or aromatic bioisosteres (e.g., benzofuran), the 1,4-benzodioxine core offers a unique balance of lipophilicity, rigidity, and electronic density that is critical for high-affinity binding at


-adrenergic, serotonergic (5-HT), and dopaminergic receptors.

This guide provides a technical comparison of the 1,4-benzodioxine scaffold against its primary alternatives, supported by experimental data and validated synthetic protocols.

Core Mechanistic Advantages

The "Catechol Shield": Metabolic Stability

The most significant advantage of the 1,4-benzodioxine scaffold is its resistance to Catechol-O-Methyltransferase (COMT) .

  • Problem: Free catechols (1,2-dihydroxybenzenes) are rapidly methylated by COMT in the liver and synaptic clefts, leading to short half-lives and poor oral bioavailability.

  • Solution: The ethylene bridge of the 1,4-benzodioxine "locks" the oxygen atoms. This prevents the enzymatic transfer of the methyl group from S-adenosylmethionine (SAM) to the phenolic oxygen, rendering the molecule immune to COMT degradation while retaining the electronic properties of the catechol ether.

Conformational Rigidity & Entropy

Binding affinity is thermodynamically driven by the Gibbs free energy equation (


).
  • Open-Chain Analogs (e.g., 1,2-dimethoxybenzene): These molecules possess free rotation around the

    
     bonds. Upon binding, these bonds must freeze into a specific conformation, resulting in a high entropic penalty (
    
    
    
    ).
  • 1,4-Benzodioxine: The fused heterocyclic ring restricts these rotations pre-binding. This "pre-organization" minimizes the entropy loss upon receptor binding, often resulting in a 10-100 fold increase in affinity compared to open-chain analogs.

Stereochemical Precision

The C2 and C3 positions of the dioxane ring introduce chirality. This is not merely structural decoration; it allows for the exploitation of eudismic ratios (the potency difference between enantiomers). For example, in


-antagonists like WB4101, the (S)-enantiomer is significantly more potent, allowing for highly selective receptor targeting that achiral analogs (like benzofuran) cannot achieve easily.

Comparative Analysis: Benzodioxine vs. Alternatives

Benzodioxine vs. Open-Chain Ethers

Case Study:


-Adrenergic Antagonism (Piperoxan/WB4101 Analogs)
Experimental data demonstrates that "opening" the dioxane ring drastically reduces potency due to the loss of rigidity and the altered electronic vector of the lone pairs.
Feature1,4-Benzodioxine (WB4101)Open-Chain Analog (1,2-Dimethoxy)Impact on Drug Design
Binding Affinity (

)
0.1 - 0.5 nM (

)
> 10 nMRigidity enhances affinity by reducing entropy penalty.
Selectivity (

vs

)
High SelectivityLow/Mixed SelectivityFixed vector of oxygen lone pairs improves subtype fit.
Metabolic Stability High (CYP450 oxidation only)Low (O-demethylation is rapid)Benzodioxine extends duration of action.
Lipophilicity (LogP) ~2.5 (Optimal CNS penetration)~2.1 (Slightly lower)Benzodioxine improves blood-brain barrier permeability.
Benzodioxine vs. Benzofuran

While benzofuran is also rigid, it lacks the second oxygen atom and the specific "pucker" of the dioxane ring (half-chair conformation).

  • H-Bonding: Benzodioxine presents two oxygen acceptors; Benzofuran presents one.

  • Geometry: The 1,4-benzodioxine ring exists in a half-chair conformation, placing substituents at C2/C3 in pseudo-axial or pseudo-equatorial positions. Benzofuran is planar. This 3D volume is critical for fitting into the "orthosteric binding pocket" of GPCRs.

Visualization of Mechanisms[1]

Metabolic Stability Pathway

The following diagram illustrates the blockade of the COMT metabolic pathway by the benzodioxine scaffold compared to a standard catechol.

MetabolicStability cluster_0 Metabolic Fate fill_catechol fill_catechol fill_benzo fill_benzo fill_enzyme fill_enzyme fill_result fill_result Catechol Catechol (1,2-Dihydroxybenzene) COMT COMT Enzyme (+ SAM cofactor) Catechol->COMT Substrate Binding Benzodioxine 1,4-Benzodioxine (Ethylene-bridged) Benzodioxine->COMT Steric Blockade StableDrug Active Drug (No Methylation) Benzodioxine->StableDrug Metabolic Stability Metabolite Inactive Metabolite (3-Methoxy-4-hydroxy) COMT->Metabolite Rapid Methylation

Caption: Comparison of metabolic fates. The ethylene bridge in 1,4-benzodioxine prevents COMT interaction, preserving drug activity.

Experimental Protocols

Synthesis of the 2,3-Dihydro-1,4-benzodioxine Core

This protocol describes the standard Williamson Ether Synthesis approach, favored for its scalability and reliability.

Reagents:

  • Catechol derivative (1.0 eq)

  • 1,2-Dibromoethane (1.5 eq) or Epichlorohydrin (for chiral derivatives)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: DMF or Acetone[1]

Workflow:

  • Preparation: Dissolve the catechol derivative in DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
    . Stir at room temperature for 30 minutes under 
    
    
    
    atmosphere to form the phenoxide dianion.
  • Cyclization: Add 1,2-dibromoethane dropwise.

  • Reflux: Heat the mixture to

    
     for 6–12 hours. Monitor by TLC (Hexane:EtOAc).
    
  • Workup: Pour into ice water. Extract with Ethyl Acetate (

    
    ). Wash organics with 1M NaOH (to remove unreacted catechol) and brine.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

SynthesisWorkflow Start Catechol Derivative Step1 Base Treatment (K2CO3/DMF, 30 min) Start->Step1 Step2 Alkylation (+ 1,2-Dibromoethane) Step1->Step2 Step3 Cyclization (Reflux 80-100°C, 6-12h) Step2->Step3 End 1,4-Benzodioxine Scaffold Step3->End

Caption: Standard synthetic route for generating the 1,4-benzodioxine core via double nucleophilic substitution.

Validation Assay: -Adrenergic Binding

To confirm the efficacy of the scaffold, a radioligand binding assay is the industry standard.

Protocol:

  • Tissue Source: Rat cerebral cortex membranes (rich in

    
     receptors).
    
  • Radioligand:

    
    -Prazosin (0.2 nM final concentration).
    
  • Non-specific Binding: Determine using

    
     Phentolamine.
    
  • Incubation: Incubate membranes + radioligand + Test Compound (Benzodioxine derivative) in Tris-HCl buffer (pH 7.4) for 45 mins at

    
    .
    
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Result: A high-quality benzodioxine lead (like WB4101) should exhibit a


.

References

  • Review of 1,4-Benzodioxane in Medicinal Chemistry: Bolchi, C., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry.

  • WB4101 Structure-Activity Relationships: Pallavicini, M., et al. (2006).[2] "WB4101-related compounds: new, subtype-selective alpha1-adrenoreceptor antagonists."[2][3][4] Journal of Medicinal Chemistry.

  • Synthesis Protocols: BenchChem Technical Guide. "Synthesis and Reactivity of the 1,4-Benzodioxine Scaffold."

  • Comparison of Cyclic vs. Open Analogs: Melchiorre, C., et al. (1988). "Synthesis and pharmacological evaluation of cyclic and opened thioanalogues of piperoxan." Farmaco.

  • Receptor Binding Methodology: Jagadeesh, G., & Deth, R. C. (1987). "Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists."

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; Disposal of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide

Executive Summary & Chemical Risk Profile[1] 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is a specialized reagent often employed as a sulfonyl radical precursor or in heterocycle synthesis. Its handling requires a bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Risk Profile[1]

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is a specialized reagent often employed as a sulfonyl radical precursor or in heterocycle synthesis. Its handling requires a bifurcated understanding of its structure: the benzodioxan core (stable, lipophilic) and the sulfonohydrazide tail (reactive, reducing, thermally unstable).

Unlike standard organic waste, this compound presents a specific "latent" hazard: Thermal and Chemical Decomposition. Sulfonohydrazides can decompose to release nitrogen gas (


) and sulfur dioxide (

), creating pressure hazards in sealed vessels. Furthermore, they are reducing agents that can react violently with oxidizers.
Chemical Hazard Data Table
PropertySpecificationOperational Implication
CAS Number 1094453-02-7Unique identifier for waste labeling.
Functional Group Sulfonyl Hydrazide (

)
Primary Hazard: Reducing agent.[1] Potential for gas evolution (

) upon heating or acidification.
Physical State White SolidDust inhalation risk; requires P95/P100 respiratory protection if handled outside a hood.
Reactivity Reacts with Ketones/AldehydesCRITICAL: Do not dispose of in standard "Organic Waste" containers containing Acetone. Forms hydrazones.
Incompatibility Strong Oxidizers, Strong BasesFire/Explosion risk with peroxides, nitric acid, or bleach.
GHS Codes H302, H315, H318, H335Acute toxicity (oral), Skin Irritant, Serious Eye Damage.[2]

The Mechanism of Risk (Why Protocols Exist)

To understand the disposal strictures, one must understand the decomposition pathway. Under thermal stress or basic conditions, the sulfonohydrazide moiety destabilizes.

Diagram 1: Decomposition & Reactivity Pathways

This diagram illustrates why segregation from oxidizers and heat is non-negotiable.

DecompositionPathways Compound 2,3-Dihydro-1,4- benzodioxine-6-sulfonohydrazide Diimide Diimide / Sulfinic Acid Compound->Diimide Decomposition Explosion Exothermic Reaction (Fire/Explosion) Compound->Explosion Violent Redox Hydrazone Sulfonyl Hydrazone (Precipitate/Contaminant) Compound->Hydrazone Condensation Heat Heat / Base (Thermal Stress) Heat->Diimide Oxidizer Strong Oxidizers (Peroxides/Nitric Acid) Oxidizer->Explosion Ketone Ketones (Acetone Waste) Ketone->Hydrazone Gas Gas Evolution (N2 + SO2) Diimide->Gas Irreversible

Caption: Figure 1.[3] Reactivity pathways showing gas evolution risks (thermal) and incompatibility hazards (oxidizers/ketones).

Waste Segregation & Storage Protocol

The Golden Rule: Never commingle this compound with general solvent waste, specifically acetone or chlorinated solvents, unless explicitly authorized by your EHS officer.

Solid Waste (Excess Reagent)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Must be labeled "Hazardous Waste - Solid - Toxic/Reactive."

    • Add specific note: "Contains Sulfonohydrazide.[2] DO NOT MIX with Oxidizers."[4]

  • State: Keep the material slightly moist if it appears dry/powdery to reduce electrostatic discharge risks, but do not flood with water.

Liquid Waste (Mother Liquors/Reaction Mixtures)

If the compound is dissolved in a solvent (e.g., Ethanol, DMF):

  • Segregation: Create a dedicated "Satellite Accumulation" container.

  • No Acetone: Ensure the waste stream is free of ketones. Reaction with acetone forms a sulfonyl hydrazone, which may precipitate unexpectedly or alter the thermal stability of the waste mix.

  • Venting: Use a vented cap (pressure-relief cap) if available. Slow decomposition can pressurize a sealed bottle over weeks.

Disposal Workflow (Step-by-Step)

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and protects lab personnel.

Diagram 2: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid DoubleBag Double Bag in Polyethylene Bags Solid->DoubleBag LabelSolid Label: Toxic/Reactive (Sulfonohydrazide) DoubleBag->LabelSolid Storage Store in Satellite Area Away from Heat/Light LabelSolid->Storage SolventCheck Check Solvent Compatibility (No Acetone/Oxidizers) Liquid->SolventCheck SolventCheck->Liquid Incompatible (Separate Stream) DedContainer Dedicated HDPE Container (Vented Cap Recommended) SolventCheck->DedContainer Compatible DedContainer->Storage Pickup Schedule EHS/Vendor Pickup (Incineration Profile) Storage->Pickup

Caption: Figure 2. Decision matrix for segregating and packaging sulfonohydrazide waste streams.

Final Disposal Method

The only acceptable final disposal method for this class of compounds is High-Temperature Incineration at a licensed facility.

  • Why? Incineration ensures complete destruction of the benzodioxan ring and safe scrubbing of the sulfur (

    
    ) and nitrogen (
    
    
    
    ) byproducts.
  • Prohibited: Do not use drain disposal or evaporation.[5]

Emergency Spill Response

Scenario: You have dropped a 5g bottle of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide on the floor.

  • Evacuate & Ventilate: Clear the immediate area. If outside a hood, ensure lab ventilation is active.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use a P95 respirator.

  • Containment (Dry Spill):

    • Do NOT use a metal dustpan (spark risk). Use a plastic scoop or stiff paper.

    • Gently sweep material into a disposable container.

    • Avoid creating dust.[4][5][6][7][8]

  • Containment (Wet/Solution Spill):

    • Cover with an inert absorbent (Vermiculite or Sand).[4]

    • Prohibited: Do not use sawdust or paper towels (combustibles) as the sulfonohydrazide can act as an oxygen carrier or reducing agent, increasing flammability risk.

  • Decontamination: Wash the area with soap and water.[9] Collect the rinse water as hazardous waste.

References

  • PubChem. (n.d.).[2] 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

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